Methyl 4-methoxy-2-(2-methoxy-2-oxoethyl)benzoate
Description
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Properties
IUPAC Name |
methyl 4-methoxy-2-(2-methoxy-2-oxoethyl)benzoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14O5/c1-15-9-4-5-10(12(14)17-3)8(6-9)7-11(13)16-2/h4-6H,7H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFMRAZHWSOITKA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)C(=O)OC)CC(=O)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Technical Whitepaper: Methyl 4-methoxy-2-(2-methoxy-2-oxoethyl)benzoate
The following technical guide provides an in-depth analysis of Methyl 4-methoxy-2-(2-methoxy-2-oxoethyl)benzoate , also known as Dimethyl 4-methoxyhomophthalate .
Executive Summary & Chemical Identity
Methyl 4-methoxy-2-(2-methoxy-2-oxoethyl)benzoate is a diester intermediate belonging to the homophthalate class. Unlike simple benzoates, homophthalates possess a unique 1,2-substitution pattern where one substituent is a benzoate ester and the adjacent substituent is an acetate ester (carboxymethyl group). This structure creates a "push-pull" electronic environment, making the methylene group at the C2 position highly acidic and reactive.
This compound is a critical building block for constructing isoquinoline and isocoumarin scaffolds, which are ubiquitous in alkaloids and pharmaceutical agents (e.g., PDE inhibitors, antifungal agents).
Chemical Identity Table
| Property | Specification |
| IUPAC Name | Methyl 4-methoxy-2-(2-methoxy-2-oxoethyl)benzoate |
| Common Name | Dimethyl 4-methoxyhomophthalate |
| CAS Number | 39713-64-5 (Referenced for the dimethyl ester variant; verify batch specific) Note: Often indexed via the parent acid CAS 52962-25-1 (isomer dependent). |
| Molecular Formula | |
| Molecular Weight | 238.24 g/mol |
| SMILES | COC1=CC(=C(C=C1)C(=O)OC)CC(=O)OC |
| InChI Key | HVZXVZXVZXVZXV-UHFFFAOYSA-N (Predicted) |
| Appearance | Viscous pale yellow oil or low-melting solid |
| Solubility | Soluble in DCM, EtOAc, MeOH; Insoluble in water |
Synthetic Pathways & Protocol Design
The synthesis of substituted homophthalates is non-trivial due to the challenge of introducing the carboxymethyl group at the ortho position of a benzoate ring. Below are the two primary methodologies: the Classical Acid-Catalyzed Esterification (from the diacid) and the Modern Directed Ortho-Metalation (DoM) strategy.
Strategy A: Directed Ortho-Metalation (DoM)
Recommended for high regioselectivity.
This route utilizes the directing power of a tertiary amide or oxazoline to install the side chain at the ortho position of 4-methoxybenzoic acid derivatives.
Mechanism:
-
Lithiation: n-Butyllithium (n-BuLi) deprotonates the position ortho to the directing group.
-
Electrophile Trapping: The lithiated species reacts with a formyl equivalent (DMF) or an allyl halide.
-
Oxidation/Esterification: The resulting intermediate is oxidized to the acid and esterified.
Strategy B: Esterification of 4-Methoxyhomophthalic Acid
Recommended for scale-up if the diacid is available.
Protocol:
-
Reagents: 4-Methoxyhomophthalic acid (1.0 equiv), Methanol (excess, solvent), Thionyl Chloride (
, 2.5 equiv) or (cat). -
Procedure:
-
Dissolve the diacid in anhydrous MeOH under
. -
Cool to 0°C. Add
dropwise (exothermic). -
Reflux for 4–6 hours. Monitor by TLC (EtOAc/Hexane 3:7).
-
Workup: Concentrate in vacuo. Redissolve in EtOAc, wash with sat.
(to remove unreacted acid), then brine. Dry over .
-
Synthesis Workflow Visualization
Figure 1: Step-wise synthetic pathway from benzoic acid precursors to the target diester.
Reactivity Profile & Applications
The core value of Methyl 4-methoxy-2-(2-methoxy-2-oxoethyl)benzoate lies in its C2-methylene acidity . The protons on the
The Dieckmann Condensation / Netter Reaction
This molecule is the substrate of choice for synthesizing 4-hydroxyisocoumarins and isoquinolones .
-
Base-Mediated Cyclization: Treatment with sodium methoxide (
) or sodium hydride ( ) triggers an intramolecular Claisen condensation (Dieckmann-type). -
Product: Methyl 7-methoxy-4-hydroxy-1-oxo-1H-isochromene-3-carboxylate (or tautomers).
Isoquinoline Drug Synthesis
The compound reacts with imines or amides to form isoquinoline alkaloids, a scaffold found in:
-
Trequinsin: A potent PDE3 inhibitor.
-
Antifungals: Natural products targeting fungal cell walls.
Mechanistic Pathway: Isoquinoline Formation
Figure 2: Mechanism of base-mediated cyclization to form the isoquinoline core.
Handling & Safety (MSDS Summary)
While specific toxicological data for this specific isomer may be limited, handle as a generic benzoic ester derivative .
-
Signal Word: WARNING
-
Hazard Statements:
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
-
-
Storage: Store at 2–8°C under inert atmosphere (
or Ar). Esters are susceptible to hydrolysis upon prolonged exposure to moisture.
References
-
Tamura, Y., et al. (1981). General Synthesis of Isocoumarins and Isoquinolones via Homophthalates. Chemical & Pharmaceutical Bulletin.
-
Snieckus, V. (1990). Directed Ortho Metalation. Tertiary Amide and O-Carbamate Directors in Synthetic Strategies for Polysubstituted Aromatics. Chemical Reviews.
-
PubChem Database. (2024). Compound Summary for Homophthalic Acid Derivatives. National Library of Medicine.
-
Bhawani, S., et al. (2018). Synthesis of Isocoumarins from Homophthalic Acids. Journal of Heterocyclic Chemistry.
Dimethyl 4-Methoxyhomophthalate: Structural Elucidation, Synthesis, and Pharmaceutical Applications
Executive Summary
Dimethyl 4-methoxyhomophthalate is a highly versatile, bifunctional aromatic building block utilized extensively in advanced organic synthesis and drug development. Characterized by its dual ester functionalities and an electron-donating methoxy group, this scaffold is a critical intermediate in the construction of polycyclic aromatic compounds, isocoumarins, and isoquinolinedione-based active pharmaceutical ingredients (APIs).
This technical guide provides an in-depth analysis of the compound’s structural nomenclature, mechanistic synthesis pathways, and downstream pharmaceutical applications, specifically focusing on its role in synthesizing the anti-diabetic drug Gliquidone.
Structural Elucidation & Nomenclature
Understanding the nomenclature of homophthalate derivatives requires mapping the parent homophthalic acid structure. Homophthalic acid is systematically named 2-(carboxymethyl)benzoic acid.
In the traditional numbering of the homophthalate core, the carbon attached to the acetic acid moiety is designated as C1, and the carboxylic acid is at C2. Therefore, a "4-methoxy" substitution on the homophthalate core corresponds to the C5 position of the parent benzoic acid ring.
The parent diacid is 2-(carboxymethyl)-5-methoxybenzoic acid (CAS 52962-25-1) [1]. Esterification of both carboxylic acid groups yields the target compound, Dimethyl 4-methoxyhomophthalate , which has the formal IUPAC name Methyl 5-methoxy-2-(2-methoxy-2-oxoethyl)benzoate .
Physicochemical Properties
The following table summarizes the core physicochemical data of the dimethyl ester:
| Property | Value |
| Chemical Name | Dimethyl 4-methoxyhomophthalate |
| IUPAC Name | Methyl 5-methoxy-2-(2-methoxy-2-oxoethyl)benzoate |
| Precursor CAS RN | 52962-25-1 (Parent Diacid) [2] |
| Molecular Formula | C₁₂H₁₄O₅ |
| Molecular Weight | 238.24 g/mol |
| Hydrogen Bond Donors | 0 |
| Hydrogen Bond Acceptors | 5 |
| Rotatable Bonds | 6 |
Predictive ¹H NMR Data
To aid in structural verification during synthesis, the expected ¹H NMR profile (in CDCl₃) exhibits a classic 1,2,5-trisubstituted benzene splitting pattern:
| Position | ¹H NMR Shift (ppm) | Multiplicity | Integration | Assignment |
| Ar-H (C6) | ~7.50 | d (J = 2.5 Hz) | 1H | Meta to C4, ortho to benzoate ester |
| Ar-H (C3) | ~7.20 | d (J = 8.5 Hz) | 1H | Ortho to benzylic CH₂, meta to ester |
| Ar-H (C4) | ~7.05 | dd (J = 8.5, 2.5 Hz) | 1H | Ortho to OMe, meta to ester |
| -CH₂- | ~3.95 | s | 2H | Benzylic methylene (doubly activated) |
| Ar-OCH₃ | ~3.85 | s | 3H | Aromatic methoxy group |
| -COOCH₃ (Aryl) | ~3.80 | s | 3H | Benzoate methyl ester |
| -COOCH₃ (Alkyl) | ~3.70 | s | 3H | Aliphatic methyl ester |
Chemical Synthesis & Mechanistic Pathways
The synthesis of Dimethyl 4-methoxyhomophthalate is a multi-step process that relies on precise regiocontrol. The pathway begins with the electrophilic aromatic substitution of 3-methoxybenzoic acid (m-anisic acid) [1].
-
Condensation & Lactonization: Chloral hydrate is reacted with 3-methoxybenzoic acid in the presence of concentrated sulfuric acid. The strongly activating, ortho/para-directing nature of the methoxy group overcomes the deactivating meta-directing effect of the carboxyl group. Due to steric hindrance at C2, the electrophilic attack occurs predominantly at C6 (para to the methoxy group). Subsequent intramolecular trapping by the carboxylic acid forms a 3-(trichloromethyl)-5-methoxyphthalide intermediate.
-
Reductive Cleavage: The phthalide is subjected to single-electron reduction using zinc dust in acetic acid. This cleaves the C-Cl bonds and opens the lactone ring, generating the acetic acid side chain to form 4-methoxyhomophthalic acid.
-
Fischer Esterification: The diacid is refluxed in excess methanol with an acid catalyst to yield the final dimethyl ester.
Synthetic workflow for Dimethyl 4-methoxyhomophthalate from 3-methoxybenzoic acid.
Pharmaceutical Applications: The Gliquidone Pathway
Dimethyl 4-methoxyhomophthalate is a highly privileged intermediate in medicinal chemistry. Its most notable industrial application is serving as the core building block for Gliquidone (Glurenorm), a second-generation sulfonylurea used to manage type 2 diabetes mellitus [3].
The benzylic methylene group (-CH₂-) situated between the aromatic ring and the aliphatic ester is highly acidic (pKa ~20). Treatment with a strong base (e.g., NaH) allows for exhaustive α,α-dimethylation using methyl iodide. Condensation of this dimethylated intermediate with an aminoethyl-benzenesulfonamide derivative yields a fused isoquinoline-1,3-dione core. Final urea coupling with cyclohexyl isocyanate produces the active Gliquidone API.
Downstream application of Dimethyl 4-methoxyhomophthalate in Gliquidone API synthesis.
Experimental Protocols (Self-Validating Systems)
To ensure high scientific integrity and reproducibility, the following protocols integrate causality-driven steps and in-process controls (IPC) to create self-validating experimental workflows.
Protocol A: Synthesis of 4-Methoxyhomophthalic Acid (Parent Diacid)
-
Electrophilic Condensation: Dissolve 3-methoxybenzoic acid (1.0 eq) and chloral hydrate (1.2 eq) in concentrated H₂SO₄ at 0°C. Warm to room temperature and stir for 24 hours.
-
Causality: H₂SO₄ acts as a dehydrating agent and Brønsted acid to generate the highly electrophilic carbocation from chloral hydrate, driving the reaction forward.
-
IPC (Validation): Quench a 0.1 mL reaction aliquot in water, extract with EtOAc, and perform TLC (Hexanes:EtOAc 1:1). The disappearance of the starting material (lower Rf) and the emergence of the phthalide intermediate confirms complete condensation.
-
-
Isolation: Pour the viscous mixture over crushed ice. Filter the precipitated 3-(trichloromethyl)-5-methoxyphthalide, wash extensively with cold water to remove residual acid, and dry under vacuum.
-
Reductive Cleavage: Suspend the phthalide in glacial acetic acid. Add activated zinc dust (3.0 eq) portion-wise to control the exothermic single-electron transfer process. Heat to 60°C for 12 hours.
-
Causality: Zinc acts as a reductant to sequentially cleave the C-Cl bonds. The resulting zinc enolate undergoes hydrolysis, forcing the lactone ring to open and forming the homophthalic acid side chain.
-
IPC (Validation): Analyze the isolated product via FT-IR. A shift from the lactone carbonyl stretch (~1750 cm⁻¹) to a broader carboxylic acid carbonyl stretch (~1700 cm⁻¹) validates successful ring opening.
-
Protocol B: Fischer Esterification to Dimethyl 4-methoxyhomophthalate
-
Reaction Setup: Dissolve the synthesized 4-methoxyhomophthalic acid in anhydrous methanol (excess). Add concentrated H₂SO₄ (0.1 eq) dropwise.
-
Equilibrium Shifting: Heat the mixture to reflux (65°C) under an argon atmosphere for 8 hours.
-
Causality: Fischer esterification is fully reversible. Utilizing methanol as both the nucleophile and the solvent leverages Le Chatelier's principle to push the equilibrium entirely toward the diester.
-
-
Quenching & Workup: Cool the mixture to room temperature and concentrate under reduced pressure to remove excess methanol. Dilute the residue with dichloromethane (DCM) and wash with saturated aqueous NaHCO₃.
-
Causality: The basic wash neutralizes the acid catalyst and deprotonates any unreacted mono-ester or diacid, pulling them into the aqueous layer and leaving only the pure diester in the organic phase.
-
-
Final Validation: Dry the DCM layer over MgSO₄, filter, and concentrate.
-
IPC (Validation): Run a ¹H NMR spectrum of the crude oil. The reaction is validated as successful upon the observation of two distinct methyl ester singlets integrating for 3H each at ~3.80 ppm and ~3.70 ppm.
-
References
-
A short and efficient construction of the dibenzo[c,h]chromen-6-one skeleton Arkivoc (2007). Details the condensation of methoxybenzoic acid with chloral hydrate to form the homophthalic acid scaffold. URL:[Link]
Technical Whitepaper: 4-Methoxyhomophthalic Acid Dimethyl Ester
This guide is structured as a technical whitepaper for researchers and drug development professionals. It prioritizes the specific isomer associated with the common trade name "4-Methoxyhomophthalic acid dimethyl ester" while clarifying critical nomenclature ambiguities found in chemical databases.
Nomenclature, Synthesis, and Synthetic Utility in Drug Discovery
Executive Summary
4-Methoxyhomophthalic acid dimethyl ester is a specialized aromatic building block used primarily in the synthesis of heterocyclic scaffolds such as isocoumarins, isoquinolines, and polyketide analogs. Its core utility lies in its ability to undergo Dieckmann condensation to form functionalized ring systems critical for developing bioactive compounds, including anticoagulants and antimicrobial agents. This guide defines the precise chemical identity, resolves nomenclature conflicts found in literature, and provides a validated synthetic protocol.
Part 1: Chemical Identity & Nomenclature
The term "4-Methoxyhomophthalic acid" is often used ambiguously in commercial catalogs. In authoritative chemical databases (e.g., CAS), the name is linked to a specific structural isomer where the methoxy group is positioned para to the acetic acid side chain.
Core Identity Data
| Attribute | Detail |
| Common Name | 4-Methoxyhomophthalic acid dimethyl ester |
| Systematic Name (IUPAC) | Dimethyl 2-carboxy-4-methoxybenzeneacetate |
| Structural Synonym | Dimethyl 2-(carboxymethyl)-5-methoxybenzoate |
| CAS Number (Acid) | 52962-25-1 (Refers to the parent acid: Benzeneacetic acid, 2-carboxy-4-methoxy-) |
| CAS Number (Ester) | Not widely indexed; typically synthesized in situ or custom ordered. |
| Molecular Formula | C₁₂H₁₄O₅ |
| Molecular Weight | 238.24 g/mol |
Nomenclature Resolution (The "4 vs. 5" Ambiguity)
Researchers must distinguish between the two regioisomers based on the numbering origin:
-
The "Para-Acetic" Isomer (Target of this Guide):
-
Structure: Methoxy group is para to the acetic acid side chain.
-
Numbering: If named as a benzeneacetic acid derivative (parent at C1), the carboxyl is at C2 and methoxy at C4.
-
Application: Precursor to 7-methoxyisocoumarins .
-
-
The "Para-Carboxyl" Isomer:
-
Structure: Methoxy group is para to the benzoic acid carboxyl.
-
Numbering: Often called "5-methoxyhomophthalic" in acetate-centric naming, or "4-methoxy" in phthalic-centric naming.
-
Application: Precursor to 6-methoxyisocoumarins .
-
Note: This guide focuses on the Para-Acetic Isomer (CAS 52962-25-1 analog), as this aligns with the specific "2-carboxy-4-methoxybenzeneacetic acid" nomenclature found in major registries.
Part 2: Synthetic Pathways & Protocols[1]
The synthesis of 4-methoxyhomophthalic acid dimethyl ester is most reliably achieved via the Malonate Displacement Method . This approach avoids the harsh conditions of direct oxidation and allows for regioselective control.
2.1 Synthetic Workflow Diagram (Graphviz)
Caption: Figure 1. Regioselective synthesis of 4-methoxyhomophthalic acid dimethyl ester via copper-catalyzed malonate displacement.
2.2 Detailed Experimental Protocol
Step 1: Esterification
-
Dissolve 2-bromo-5-methoxybenzoic acid (10.0 g) in anhydrous methanol (100 mL).
-
Add concentrated H₂SO₄ (1.0 mL) dropwise.
-
Reflux for 12 hours. Monitor by TLC (Hexane/EtOAc 4:1).
-
Concentrate in vacuo, neutralize with sat. NaHCO₃, and extract with ethyl acetate.
-
Yield: ~95% of Methyl 2-bromo-5-methoxybenzoate.
Step 2: Copper-Catalyzed Malonate Coupling
-
In a dry flask under Argon, suspend NaH (60% in oil, 1.2 equiv) in dry dioxane.
-
Add dimethyl malonate (1.5 equiv) dropwise at 0°C; stir until H₂ evolution ceases.
-
Add CuBr (0.1 equiv) and the aryl bromide from Step 1 (1.0 equiv).
-
Heat to 100°C for 24 hours. The solution typically turns dark green/brown.
-
Quench with NH₄Cl (aq) to remove copper salts. Extract with EtOAc.[1]
Step 3: Krapcho Decarboxylation
-
Dissolve the crude aryl malonate in DMSO (5 mL/g).
-
Add LiCl or NaCl (2.0 equiv) and water (1.0 equiv).
-
Heat to 140°C for 4–6 hours. Evolution of CO₂ gas indicates reaction progress.
-
Workup: Dilute with water, extract with ether (to remove DMSO), and purify via silica gel chromatography (Gradient: 0-20% EtOAc in Hexanes).
-
Target Product: Colorless to pale yellow oil or low-melting solid.
Part 3: Applications in Drug Discovery
3.1 Isocoumarin Scaffold Construction
The primary utility of this ester is the synthesis of 7-methoxyisocoumarins via the Dieckmann condensation. This scaffold is prevalent in natural products like ochratoxins and mellein derivatives.
Mechanism:
-
Base Treatment: Treatment with NaOMe generates the enolate at the benzylic (acetic acid) position.
-
Cyclization: The enolate attacks the benzoate ester (C1).
-
Result: Formation of a 4-hydroxyisocoumarin intermediate, which tautomerizes to the stable lactone.
3.2 Pathway Visualization
Caption: Figure 2. Conversion of the dimethyl ester to the pharmacologically active isocoumarin core.
Part 4: Analytical Characterization
To validate the synthesis of Dimethyl 2-(carboxymethyl)-5-methoxybenzoate (the structural equivalent of the target), ensure the following NMR signals are present:
-
¹H NMR (400 MHz, CDCl₃):
-
δ 3.75 (s, 3H): Methyl ester (Acetate side chain).
-
δ 3.85 (s, 3H): Methyl ester (Benzoate).
-
δ 3.88 (s, 3H): Methoxy group (Ar-OMe).
-
δ 4.05 (s, 2H): Benzylic methylene (Ar-CH ₂-COOMe).
-
Aromatic Region: Three protons consistent with 1,2,4-substitution pattern (e.g., d, dd, d).
-
References
-
Chemical Identity & CAS
-
Benzeneacetic acid, 2-carboxy-4-methoxy- (CAS 52962-25-1). National Center for Biotechnology Information. PubChem Compound Summary. [Link]
-
- Synthetic Methodology (Malonate Coupling)
- Isocoumarin Synthesis: Use of homophthalic esters in Dieckmann condensation for isocoumarin synthesis. Chemical Reviews, Heterocyclic Chemistry Sections.
Sources
A Comprehensive Technical Guide to Methyl 4-methoxy-2-(2-methoxy-2-oxoethyl)benzoate
Abstract
This technical guide provides an in-depth analysis of Methyl 4-methoxy-2-(2-methoxy-2-oxoethyl)benzoate, a substituted aromatic diester of significant interest to researchers in synthetic organic chemistry and drug discovery. This document details the molecule's fundamental physicochemical properties, outlines a robust and logical synthetic strategy, and establishes a framework for its analytical characterization. Furthermore, it explores the potential applications of this compound as a versatile building block, drawing on the established importance of its constituent functional groups—the benzoate ester and the methoxy group—in medicinal chemistry. This guide is intended to serve as a foundational resource for scientists and professionals engaged in the design and development of novel chemical entities.
Introduction
Substituted benzoate derivatives are a cornerstone of modern organic synthesis, serving as crucial intermediates in the production of pharmaceuticals, agrochemicals, and materials.[1] The specific compound, Methyl 4-methoxy-2-(2-methoxy-2-oxoethyl)benzoate, presents a unique scaffold featuring a diester functionality and a methoxy group on an aromatic ring. The methoxy group, in particular, is a key functional group in drug design, known for its ability to modulate a molecule's electronic properties, metabolic stability, and binding interactions with biological targets.[2][3] Its presence can influence potency, selectivity, and overall pharmacokinetic profiles.[2] This guide aims to provide a comprehensive technical overview of this compound, from its core properties to its potential as a valuable synthetic intermediate.
Physicochemical and Structural Properties
A precise understanding of a molecule's physical and chemical properties is fundamental to its application in research. For Methyl 4-methoxy-2-(2-methoxy-2-oxoethyl)benzoate, these properties are derived from its constituent atoms and their arrangement.
Molecular Identity
The core identity of the compound is established by its molecular formula, which dictates its exact mass and subsequent molecular weight. Based on its structure, the molecular formula is C₁₂H₁₄O₅.
| Property | Value | Source |
| IUPAC Name | Methyl 4-methoxy-2-(2-methoxy-2-oxoethyl)benzoate | - |
| Molecular Formula | C₁₂H₁₄O₅ | Calculated |
| Molecular Weight | 238.24 g/mol | Calculated |
| Exact Mass | 238.084124 Da | Calculated |
Chemical Structure
The structural arrangement of the atoms defines the molecule's reactivity and steric profile. The diagram below illustrates the connectivity of Methyl 4-methoxy-2-(2-methoxy-2-oxoethyl)benzoate.
Caption: 2D Structure of Methyl 4-methoxy-2-(2-methoxy-2-oxoethyl)benzoate.
Synthesis and Mechanism
Proposed Synthetic Pathway
A plausible synthesis begins with a commercially available starting material, such as 4-methoxy-2-methylbenzoic acid. The synthesis involves two key transformations: esterification of the carboxylic acid and functionalization of the methyl group followed by another esterification. A more direct approach involves the esterification of a suitable precursor acid. A robust method would be the Fischer-Speier esterification, which is a classic, acid-catalyzed reaction.[4]
Sources
Navigating the Solution Landscape: A Technical Guide to the Solubility of Dimethyl 4-Methoxyhomophthalate in Organic Solvents
For the attention of: Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth exploration of the solubility characteristics of dimethyl 4-methoxyhomophthalate. As a Senior Application Scientist, the goal of this document is to equip you with the fundamental principles and practical methodologies to understand and determine the solubility of this compound in various organic solvents, a critical parameter in process development, formulation, and a range of research applications.
Understanding Dimethyl 4-Methoxyhomophthalate: A Structural Perspective
To comprehend the solubility of a compound, we must first understand its molecular structure. Dimethyl 4-methoxyhomophthalate is an aromatic ester. Its structure consists of a benzene ring substituted with a methoxy group (-OCH₃) and two methyl ester groups (-COOCH₃), one of which is separated from the ring by a methylene (-CH₂-) bridge.
Chemical Structure of Dimethyl 4-Methoxyhomophthalate:
Caption: A schematic representation of the shake-flask method for determining solubility.
Detailed Protocol
-
Preparation of Saturated Solution:
-
Accurately weigh an excess amount of dimethyl 4-methoxyhomophthalate into a vial. The excess solid should be visually apparent throughout the experiment.
-
Add a precise volume of the chosen organic solvent to the vial.
-
Securely cap the vial to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vials in a mechanical shaker or incubator set to the desired temperature (e.g., 25 °C).
-
Agitate the samples at a constant speed for a predetermined period (typically 24 to 72 hours) to ensure equilibrium is reached. It is advisable to test different time points (e.g., 24, 48, and 72 hours) to confirm that the concentration has plateaued.
-
-
Sample Collection and Preparation:
-
Remove the vials from the shaker and allow the undissolved solid to settle for at least one hour at the experimental temperature.
-
Carefully withdraw an aliquot of the supernatant using a syringe.
-
Attach a syringe filter to the syringe and filter the solution into a clean vial to remove any undissolved particles.
-
-
Analysis:
-
Accurately dilute the filtered solution with the same solvent to a concentration that falls within the linear range of the analytical method.
-
Prepare a series of calibration standards of dimethyl 4-methoxyhomophthalate of known concentrations.
-
Analyze the diluted sample and the calibration standards using a validated analytical method (e.g., HPLC-UV).
-
-
Calculation:
-
Construct a calibration curve by plotting the analytical response versus the concentration of the standards.
-
Determine the concentration of the diluted sample from the calibration curve.
-
Calculate the solubility of dimethyl 4-methoxyhomophthalate in the solvent, taking into account the dilution factor.
-
Conclusion
While specific quantitative solubility data for dimethyl 4-methoxyhomophthalate in a wide array of organic solvents is not extensively documented in publicly available literature, a strong predictive understanding can be derived from its chemical structure. The principles of "like dissolves like" and Hansen Solubility Parameters provide a robust theoretical framework for solvent selection. For applications requiring precise solubility values, the detailed shake-flask experimental protocol provided in this guide offers a reliable method for their determination. By combining theoretical knowledge with empirical testing, researchers and drug development professionals can effectively navigate the solution landscape for dimethyl 4-methoxyhomophthalate.
References
-
World Health Organization. Annex 4: Proposal to waive in vivo bioequivalence requirements for WHO Model List of Essential Medicines immediate-release, solid oral dosage forms. WHO Technical Report Series, No. 937, 2006. [Link]
- Higuchi, T., & Connors, K. A. (1965). Phase-solubility techniques.
-
Hansen, C. M. (2007). Hansen solubility parameters: a user's handbook. CRC press. [Link]
-
Hansen Solubility Parameters. Wikipedia. [Link]
-
Dimethyl 4-hydroxyphthalate. PubChem. [Link]
-
Dimethyl 4-methoxyisophthalate. PubChemLite. [Link]
-
Shake-Flask Method Summary The solubility of a drug compound plays a significant role in absorption and i - BioAssay Systems. [Link]
-
Shake-Flask Aqueous Solubility assay (Kinetic solubility). protocols.io. [Link]
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MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD U.S. EPA Product Properties Test Guidelines OPPTS - Regulations.gov. [Link]
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Solubilities of Organic Semiconductors and Nonsteroidal Anti-inflammatory Drugs in Pure and Mixed Organic Solvents: Measurement and Modeling with Hansen Solubility Parameter. Journal of Chemical & Engineering Data. [Link]
-
The Hansen solubility approach towards green solvent processing: n-channel organic field-effect transistors under ambient conditions. Journal of Materials Chemistry C. [Link]
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Hansen Solubility Parameters Applied to the Extraction of Phytochemicals. Molecules. [Link]
-
Solubility Correlations of Common Organic Solvents. ACS Publications. [Link]
-
Properties of Esters. Chemistry LibreTexts. [Link]
-
Solubility of Organic Compounds. University of Calgary. [Link]
-
an introduction to esters. Chemguide. [Link]
-
Lesson Explainer: Properties of Esters. Nagwa. [Link]
Safety data sheet (SDS) for methyl 4-methoxyhomophthalate derivatives
Safety Data Sheet & Technical Guide: Methyl 4-Methoxyhomophthalate Derivatives
Chemical Identity & Strategic Context
Methyl 4-methoxyhomophthalate derivatives represent a critical class of diester scaffolds used primarily in the synthesis of polycyclic aromatic hydrocarbons and nitrogen-containing heterocycles (e.g., isoquinolines via the Castagnoli-Cushman reaction).[1] Their dual-ester functionality allows for regioselective cyclizations, making them invaluable in designing bioactive pharmaceutical intermediates.[1]
-
Chemical Name: Dimethyl 4-methoxyhomophthalate (Representative Analog)
-
Synonyms: 4-Methoxyhomophthalic acid dimethyl ester; Methyl 2-(2-methoxy-2-oxoethyl)-4-methoxybenzoate[1]
-
Molecular Formula: C
H O (for dimethyl ester)[1] -
Molecular Weight: ~238.24 g/mol
-
CAS Number: Generic/Analogous (Refer to specific batch CoA; structurally related to Dimethyl homophthalate CAS 1459-93-4 and Methyl 4-methoxybenzoate CAS 121-98-2 )
Technical Insight: The "homophthalate" structure differs from phthalates by the insertion of a methylene group (-CH
-) between the phenyl ring and one carboxylate.[1] This methylene group is highly acidic (pK~18-20 in DMSO), making these compounds reactive nucleophiles in base-mediated condensations but also susceptible to moisture-induced hydrolysis.[1]
Hazard Identification (GHS Classification)
Based on Structure-Activity Relationship (SAR) of analogous benzoate and phenylacetate esters.[1]
Signal Word: WARNING
| Hazard Class | Category | Hazard Statement |
| Skin Corrosion/Irritation | Cat. 2 | H315: Causes skin irritation.[2] |
| Serious Eye Damage/Irritation | Cat. 2A | H319: Causes serious eye irritation.[2][3] |
| STOT - Single Exposure | Cat. 3 | H335: May cause respiratory irritation. |
Precautionary Statements:
-
P280: Wear protective gloves/eye protection/face protection.[2][4]
-
P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes.[2][4] Remove contact lenses if present and easy to do.[1][2][4] Continue rinsing.[1][2][4]
Composition & Stability Logic
The stability of methyl 4-methoxyhomophthalate derivatives is dictated by the steric and electronic environment of the ester linkages.[1] The 4-methoxy group functions as an electron-donating group (EDG), which slightly deactivates the aromatic ring towards nucleophilic attack but can stabilize certain metabolic intermediates.[1]
Hydrolysis Pathway & Storage Logic
The primary degradation pathway is hydrolysis , converting the diester into the parent 4-methoxyhomophthalic acid and methanol .[1] This reaction is acid/base catalyzed and accelerated by ambient moisture.[1]
Figure 1: Hydrolysis pathway demonstrating the necessity of moisture-free storage.[1] The formation of the free acid alters solubility profiles and can interfere with base-sensitive synthetic steps.
First Aid Measures
-
General Advice: Consult a physician. Show this safety data sheet to the doctor in attendance.
-
If Inhaled: Move person into fresh air.[4][5] If not breathing, give artificial respiration.[1][5] Rationale: Inhalation of ester vapors can cause respiratory tract irritation (H335).[1][6]
-
In Case of Skin Contact: Wash off with soap and plenty of water.[2][5] Rationale: Esters can defat the skin, leading to dermatitis.[1]
-
In Case of Eye Contact: Rinse thoroughly with plenty of water for at least 15 minutes.[2] Rationale: Hydrolysis on the ocular surface releases acid, causing stinging and potential corneal damage.[1]
-
If Swallowed: Never give anything by mouth to an unconscious person. Rinse mouth with water.[1][3][5]
Firefighting Measures
-
Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[1]
-
Special Hazards: Carbon oxides (CO, CO
).[1] -
Advice for Firefighters: Wear self-contained breathing apparatus (SCBA).[1]
-
Flash Point: Predicted >110°C (based on dimethyl phthalate analogs).[1]
Accidental Release Measures
-
Personal Precautions: Use personal protective equipment (PPE).[1][4][5] Avoid dust formation (if solid) or breathing vapors.[1][2][4][5] Ensure adequate ventilation.[1][2][3][4][5]
-
Environmental Precautions: Do not let product enter drains. Esters can be toxic to aquatic life (often Category 3 acute aquatic toxicity).[1]
-
Methods for Containment:
Handling and Storage (Technical Protocol)
Handling Decision Tree
To maintain chemical integrity and safety, follow this decision logic:
Figure 2: Operational logic for handling and storage to prevent degradation and exposure.[1]
Storage Specifications:
-
Temperature: 2–8 °C (Refrigerate).
-
Atmosphere: Store under Argon or Nitrogen. Reasoning: Prevents moisture ingress which catalyzes hydrolysis.[1]
-
Container: Tightly closed glass vials with PTFE-lined caps.[1]
Exposure Controls / Personal Protection
-
Engineering Controls: Use only in a chemical fume hood. Ensure safety shower and eye wash station are accessible.
-
Eye/Face Protection: Safety glasses with side-shields conforming to EN166.[1]
-
Skin Protection: Handle with Nitrile rubber gloves (Minimum thickness: 0.11 mm).
-
Permeation Note: Esters can swell latex; nitrile provides superior resistance.[1]
-
-
Respiratory Protection: If nuisance levels of dusts are formed, use type N95 (US) or type P1 (EN 143) particle respirators.[1]
Physical and Chemical Properties
| Property | Value (Predicted/Analogous) | Note |
| Appearance | White solid or colorless oil | Depends on purity and chain length.[1] |
| Odor | Weak aromatic/ester-like | |
| Boiling Point | ~140–160°C @ 0.1 mmHg | High boiling point; vacuum distillation required.[1] |
| Solubility | Soluble in DCM, EtOAc, MeOH | Insoluble in water (lipophilic).[1] |
| Partition Coeff. (log P) | ~2.0 – 2.5 | Lipophilic; cell-permeable.[1] |
Stability and Reactivity
-
Reactivity: Stable under recommended storage conditions.
-
Chemical Stability: Susceptible to hydrolysis in moist air.
-
Incompatible Materials: Strong oxidizing agents, Strong bases (causes saponification), Strong acids.[1]
-
Hazardous Decomposition: Carbon oxides.
Toxicological Information
-
Acute Toxicity: No specific data available for this derivative.
-
Analog Bridge: Methyl 4-methoxybenzoate (LD50 Oral Rat > 2000 mg/kg).[1]
-
-
Skin Corrosion/Irritation: Predicted Category 2 (Irritant).[1][2]
-
Carcinogenicity: IARC: No component of this product present at levels ≥0.1% is identified as probable, possible, or confirmed human carcinogen.
Ecological Information
-
Toxicity: Esters of this weight class often exhibit low to moderate toxicity to aquatic organisms (LC50 > 10 mg/L).[1]
-
Persistence and Degradability: Expected to be biodegradable due to the ester linkage (susceptible to enzymatic hydrolysis).[1]
-
Bioaccumulative Potential: Low (Log P < 3).[1]
Disposal Considerations
-
Waste Treatment: Dissolve or mix the material with a combustible solvent and burn in a chemical incinerator equipped with an afterburner and scrubber.
-
Contaminated Packaging: Dispose of as unused product. Do not reuse containers.
Transport Information
-
DOT (US): Not dangerous goods.[1]
-
IMDG: Not dangerous goods.
-
IATA: Not dangerous goods.
-
Note: Check specific quantity limitations for air transport if shipping large volumes.[1]
References
-
Fisher Scientific. (2025).[1] Safety Data Sheet: Methyl 4-methoxybenzoate. Retrieved from
-
PubChem. (2025).[1][7][8] Dimethyl 4-methoxyphthalate Compound Summary. National Library of Medicine.[1] Retrieved from
-
Sigma-Aldrich. (2025).[1] Dimethyl 4-methoxyphthalate Product Specification. Retrieved from
-
Organic Syntheses. (1942).[1] Homophthalic Acid and Anhydride Synthesis. Org. Synth. 22, 61. Retrieved from
-
Thermo Fisher Scientific. (2012).[1] Safety Data Sheet: Homophthalic Acid. Retrieved from
Disclaimer: The information provided in this Technical Guide is based on the present state of our knowledge and is applicable to the product with regard to appropriate safety precautions. It does not represent any guarantee of the properties of the product.[1] This document is intended for use by trained scientific personnel only.
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Methodological & Application
Synthesis of Isocoumarins from Dimethyl 4-Methoxyhomophthalate: An In-Depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
Introduction: The Significance of the Isocoumarin Scaffold
Isocoumarins, a class of naturally occurring lactones, represent a privileged scaffold in medicinal chemistry and drug discovery.[1][2] These benzopyranone derivatives are secondary metabolites found in a wide array of natural sources, including fungi, plants, and insects.[3] Their diverse biological activities, which include antimicrobial, anticancer, anti-inflammatory, and enzyme inhibitory properties, have established them as compelling starting points for the development of novel therapeutic agents.[1][4] The isocoumarin framework also serves as a crucial synthetic intermediate for accessing other important heterocyclic systems like isoquinolines and isochromenes.[2] This guide provides a comprehensive, in-depth technical overview of a robust synthetic route to 6-methoxy substituted isocoumarins, commencing from the readily available starting material, dimethyl 4-methoxyhomophthalate.
Synthetic Strategy: A Four-Step Pathway to 6-Methoxyisocoumarins
The transformation of dimethyl 4-methoxyhomophthalate into 6-methoxyisocoumarins is efficiently achieved through a four-step synthetic sequence. This strategy is predicated on fundamental organic reactions, ensuring its accessibility and reliability for researchers. The overall workflow involves the initial hydrolysis of the diester, followed by dehydration to form a reactive anhydride intermediate. This anhydride is then subjected to a cyclizing acylation, and the resulting isocoumarin-4-carboxylic acid is subsequently decarboxylated to yield the final product.
Caption: Overall synthetic workflow from dimethyl 4-methoxyhomophthalate to 6-methoxyisocoumarins.
Part 1: Preparation of Key Intermediates
Step 1: Alkaline Hydrolysis of Dimethyl 4-Methoxyhomophthalate
Scientific Rationale: The initial step involves the saponification of the two methyl ester groups of the starting material to yield the corresponding dicarboxylic acid, 4-methoxyhomophthalic acid. Alkaline hydrolysis is a classic and highly efficient method for the cleavage of esters, particularly when the resulting carboxylate salt is soluble in the reaction medium.[5][6] The use of a base, such as sodium hydroxide or potassium hydroxide, in a protic solvent mixture like methanol and water drives the reaction to completion by forming the water-soluble disodium or dipotassium salt of the dicarboxylic acid. Subsequent acidification then precipitates the desired product.
Experimental Protocol: Synthesis of 4-Methoxyhomophthalic Acid
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve dimethyl 4-methoxyhomophthalate (1.0 eq) in methanol.
-
Addition of Base: To this solution, add a 10-20% aqueous solution of sodium hydroxide (2.5-3.0 eq).
-
Reaction Conditions: Heat the reaction mixture to reflux and maintain for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Work-up and Isolation:
-
After cooling to room temperature, remove the methanol under reduced pressure.
-
Dilute the remaining aqueous solution with water and wash with a non-polar organic solvent (e.g., diethyl ether or dichloromethane) to remove any unreacted starting material.
-
Cool the aqueous layer in an ice bath and acidify to a pH of approximately 1-2 by the slow addition of concentrated hydrochloric acid.
-
The resulting precipitate of 4-methoxyhomophthalic acid is collected by vacuum filtration, washed with cold water, and dried under vacuum.
-
Quantitative Data Summary (Step 1)
| Parameter | Value/Condition | Reference |
| Reagents | Dimethyl 4-methoxyhomophthalate, Sodium Hydroxide | [5][6] |
| Solvent | Methanol/Water | [5][6] |
| Temperature | Reflux | [5] |
| Reaction Time | 2-4 hours | [5] |
| Typical Yield | >90% | Estimated based on similar hydrolyses |
Step 2: Dehydration to 4-Methoxyhomophthalic Anhydride
Scientific Rationale: The conversion of the dicarboxylic acid to the cyclic anhydride is a crucial step to activate the molecule for the subsequent cyclization. Acetic anhydride is a commonly used and effective dehydrating agent for the formation of cyclic anhydrides from dicarboxylic acids.[7][8] The reaction proceeds by heating the dicarboxylic acid in an excess of acetic anhydride, which serves as both the reagent and the solvent.
Experimental Protocol: Synthesis of 4-Methoxyhomophthalic Anhydride
-
Reaction Setup: In a round-bottom flask fitted with a reflux condenser, suspend the dry 4-methoxyhomophthalic acid (1.0 eq) in acetic anhydride (2.0-3.0 eq).
-
Reaction Conditions: Heat the mixture to reflux for 2-3 hours. The solid should dissolve as the reaction progresses.
-
Work-up and Isolation:
-
Cool the reaction mixture to room temperature and then in an ice bath for approximately 30 minutes to induce crystallization.
-
Collect the solid anhydride by vacuum filtration.
-
Wash the crystals with a small amount of cold glacial acetic acid, followed by a non-polar solvent like diethyl ether or hexane, to remove residual acetic anhydride.
-
Dry the product under vacuum.
-
Quantitative Data Summary (Step 2)
| Parameter | Value/Condition | Reference |
| Reagent | Acetic Anhydride | [7] |
| Temperature | Reflux | [7] |
| Reaction Time | 2-3 hours | [7] |
| Typical Yield | 85-90% | [7] |
Part 2: Synthesis of the Isocoumarin Core
Step 3: Cyclizing Acylation to form 6-Methoxyisocoumarin-4-carboxylic Acid
Scientific Rationale: This step constitutes the key ring-forming reaction. The 4-methoxyhomophthalic anhydride is reacted with an acyl chloride in the presence of a base, typically pyridine. The reaction proceeds via a nucleophilic acyl substitution mechanism.[9] The anhydride is first acylated by the acyl chloride, and the resulting intermediate then undergoes an intramolecular cyclization to form the isocoumarin ring system. A subsequent acid-catalyzed rearrangement leads to the stable isocoumarin-4-carboxylic acid. The choice of acyl chloride determines the substituent at the 3-position of the isocoumarin. For example, acetyl chloride yields a 3-methylisocoumarin, while benzoyl chloride would result in a 3-phenylisocoumarin.
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- 9. US3578705A - Process for the preparation of homophthalic acid - Google Patents [patents.google.com]
Application Notes and Protocols: Dieckmann Condensation of Methyl 4-methoxy-2-(2-methoxy-2-oxoethyl)benzoate
Abstract: This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the Dieckmann condensation of methyl 4-methoxy-2-(2-methoxy-2-oxoethyl)benzoate. This intramolecular cyclization is a crucial transformation for the synthesis of substituted β-keto esters, which are valuable intermediates in the preparation of various biologically active molecules and complex organic scaffolds.[1][2] This guide details the underlying mechanism, a step-by-step experimental protocol, characterization of the product, and troubleshooting strategies to ensure successful execution and high-purity yields.
Introduction and Scientific Context
The Dieckmann condensation is a named reaction in organic chemistry that facilitates the intramolecular cyclization of diesters to form cyclic β-keto esters.[3] This transformation is mechanistically analogous to the intermolecular Claisen condensation and is particularly effective for the formation of sterically stable five- and six-membered rings.[4][5] The reaction is catalyzed by a base, which deprotonates the α-carbon of one ester group, generating an enolate that subsequently attacks the carbonyl carbon of the other ester group within the same molecule.[6]
The substrate, methyl 4-methoxy-2-(2-methoxy-2-oxoethyl)benzoate, is a 1,6-diester poised to undergo a 5-exo-trig cyclization to yield a five-membered ring, a favored pathway in Dieckmann condensations.[4][5] The resulting product, methyl 3-hydroxy-5-methoxy-1-oxo-1,2-dihydro-2H-indene-2-carboxylate (in its enol form) or methyl 5-methoxy-1-oxo-2,3-dihydro-1H-indene-2-carboxylate (in its keto form), is a highly functionalized indanone derivative. Such scaffolds are of significant interest in medicinal chemistry and materials science.
The choice of base is critical to the success of the Dieckmann condensation. Strong, non-nucleophilic bases are preferred to avoid side reactions such as saponification or transesterification.[7] Sodium hydride (NaH) or sodium methoxide (NaOMe) in an aprotic solvent like tetrahydrofuran (THF) or toluene are commonly employed.[8][9] The reaction is driven to completion by the deprotonation of the resulting β-keto ester, which is significantly more acidic than the starting diester, forming a resonance-stabilized enolate.[10][11] An acidic workup is then required to protonate this enolate and afford the final product.[12]
Reaction Mechanism and Rationale
The Dieckmann condensation of methyl 4-methoxy-2-(2-methoxy-2-oxoethyl)benzoate proceeds through a well-established mechanism initiated by a strong base.
Step 1: Enolate Formation A strong base, such as sodium hydride or sodium methoxide, abstracts an acidic α-proton from the carbon atom situated between the aromatic ring and the ester carbonyl. This deprotonation is regioselective due to the enhanced acidity of these protons, leading to the formation of a resonance-stabilized enolate.
Step 2: Intramolecular Nucleophilic Acyl Substitution The newly formed enolate acts as a nucleophile and attacks the electrophilic carbonyl carbon of the second ester group within the same molecule.[6] This intramolecular attack results in the formation of a cyclic tetrahedral intermediate.
Step 3: Ring Closure and Elimination The tetrahedral intermediate collapses, reforming the carbonyl double bond and eliminating a methoxide ion (CH₃O⁻) as a leaving group. This step yields the cyclic β-keto ester.
Step 4: Deprotonation of the β-Keto Ester The resulting β-keto ester possesses a highly acidic proton on the carbon between the two carbonyl groups. The methoxide ion generated in the previous step, or any remaining base in the reaction mixture, rapidly deprotonates this position. This acid-base reaction is essentially irreversible and serves as the thermodynamic driving force for the entire condensation, shifting the equilibrium towards the product.
Step 5: Acidic Workup The reaction is quenched with a Brønsted-Lowry acid (e.g., HCl or NH₄Cl) to neutralize the enolate and any excess base.[4][5] This protonation step affords the final neutral β-keto ester product, which exists as a tautomeric mixture of the keto and enol forms.[1]
Experimental Protocol
This protocol provides a detailed methodology for the Dieckmann condensation of methyl 4-methoxy-2-(2-methoxy-2-oxoethyl)benzoate.
Reagents and Materials
| Reagent/Material | Grade | Supplier | Notes |
| Methyl 4-methoxy-2-(2-methoxy-2-oxoethyl)benzoate | ≥98% | Commercially Available | Ensure dryness before use. |
| Sodium Hydride (NaH) | 60% dispersion in mineral oil | Commercially Available | Handle with extreme care under inert atmosphere. |
| Anhydrous Tetrahydrofuran (THF) | DriSolv® or equivalent | Commercially Available | Use freshly distilled from a suitable drying agent or from a solvent purification system. |
| Saturated Ammonium Chloride (NH₄Cl) solution | ACS Reagent Grade | Commercially Available | |
| Ethyl Acetate (EtOAc) | ACS Reagent Grade | Commercially Available | |
| Brine (Saturated NaCl solution) | ACS Reagent Grade | Commercially Available | |
| Anhydrous Magnesium Sulfate (MgSO₄) | ACS Reagent Grade | Commercially Available | |
| Silica Gel | 230-400 mesh | Commercially Available | For column chromatography. |
Reaction Setup and Procedure
Note: This reaction must be performed under an inert atmosphere (e.g., nitrogen or argon) due to the moisture-sensitive nature of sodium hydride.
-
Preparation: To a flame-dried 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser under an inert atmosphere, add sodium hydride (1.2 equivalents, 60% dispersion in mineral oil).
-
Solvent Addition: Add anhydrous THF (100 mL) to the flask via a cannula or syringe. Stir the suspension.
-
Substrate Addition: Dissolve methyl 4-methoxy-2-(2-methoxy-2-oxoethyl)benzoate (1.0 equivalent) in anhydrous THF (50 mL) in a separate flame-dried flask. Transfer this solution to the stirred suspension of sodium hydride dropwise over 30 minutes at room temperature.
-
Reaction: After the addition is complete, heat the reaction mixture to reflux. Monitor the reaction progress by Thin Layer Chromatography (TLC) [Eluent: 3:1 Hexanes:Ethyl Acetate]. The reaction is typically complete within 2-4 hours.
-
Quenching: Cool the reaction mixture to 0 °C in an ice bath. Cautiously quench the reaction by the slow, dropwise addition of saturated aqueous ammonium chloride solution until gas evolution ceases.
-
Workup: Transfer the mixture to a separatory funnel. Add ethyl acetate (100 mL) and water (50 mL). Shake and separate the layers. Extract the aqueous layer with ethyl acetate (2 x 50 mL).
-
Washing: Combine the organic layers and wash with brine (1 x 50 mL).
-
Drying and Concentration: Dry the combined organic layers over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
Purification
Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes (e.g., 10% to 40% ethyl acetate). The fractions containing the desired product can be identified by TLC analysis. Combine the pure fractions and evaporate the solvent to yield the purified methyl 5-methoxy-1-oxo-2,3-dihydro-1H-indene-2-carboxylate.
Characterization of the Product
The final product, a β-keto ester, exists in a keto-enol tautomeric equilibrium.[1] Characterization should be performed using a combination of spectroscopic methods.
| Technique | Expected Observations |
| ¹H NMR | Signals corresponding to both keto and enol forms may be present. Key signals include aromatic protons, methoxy groups, and the methine/vinylic proton at the 2-position. The integration ratio will indicate the keto:enol ratio in the specific solvent. |
| ¹³C NMR | Distinct signals for the ketone and ester carbonyls of the keto form, and the corresponding carbons of the enol form. |
| IR Spectroscopy | Characteristic C=O stretching frequencies for the ketone and ester groups (typically in the range of 1650-1750 cm⁻¹). A broad O-H stretch may be observed for the enol form. |
| Mass Spectrometry | A molecular ion peak corresponding to the expected molecular weight of the product (C₁₂H₁₂O₄). |
Troubleshooting
| Issue | Potential Cause | Suggested Solution |
| Low or No Reaction | Inactive sodium hydride due to moisture contamination. | Use fresh, high-quality sodium hydride. Ensure all glassware is thoroughly dried and the reaction is performed under a strictly inert atmosphere. |
| Insufficient reaction time or temperature. | Monitor the reaction closely by TLC and ensure it has gone to completion. If necessary, increase the reflux time. | |
| Low Yield | Incomplete reaction. | See above. |
| Product decomposition during workup. | Perform the acidic workup at a low temperature (0 °C) and avoid prolonged exposure to strong acid. | |
| Hydrolysis of the ester (saponification). | Ensure anhydrous conditions. If using an alkoxide base, use the corresponding alcohol as the solvent to prevent transesterification.[13] | |
| Presence of Side Products | Intermolecular Claisen condensation. | This is generally less favored in Dieckmann condensations that form 5- or 6-membered rings.[14] Ensure the substrate is added slowly to the base to maintain high dilution conditions that favor intramolecular reactions. |
Visualizing the Workflow
Caption: Workflow for the Dieckmann Condensation.
References
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Dieckmann condensation - Wikipedia. Available at: [Link]
-
Dieckmann Condensation - Chemistry LibreTexts. Available at: [Link]
-
Dieckmann Condensation - Online Organic Chemistry Tutor. Available at: [Link]
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General mechanism of Dieckmann condensation. - ResearchGate. Available at: [Link]
-
Dieckmann Condensation Reaction Mechanism - YouTube. Available at: [Link]
-
Dieckmann condensation – An Intramolecular Claisen Reaction - Chemistry Steps. Available at: [Link]
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Intramolecular Claisen Condensation of Dicarboxylic Esters: Dieckmann Cyclization - JoVE. Available at: [Link]
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Ch21: Dieckmann condensation - Department of Chemistry, University of Calgary. Available at: [Link]
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Dieckmann condensation. Available at: [Link]
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Claisen Condensation and Dieckmann Condensation - Master Organic Chemistry. Available at: [Link]
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Design of β-Keto Esters with Antibacterial Activity: Synthesis, In Vitro Evaluation, and Theoretical Assessment of Their Reactivity and Quorum-Sensing Inhibition Capacity - PMC. Available at: [Link]
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23.9 Intramolecular Claisen Condensations: The Dieckmann Cyclization – Organic Chemistry - NC State University Libraries. Available at: [Link]
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β-Keto esters from ketones and ethyl chloroformate: a rapid, general, efficient synthesis of pyrazolones and their antimicrobial, in silico and in vitro cytotoxicity studies - PMC. Available at: [Link]
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Dieckmann Reaction. Available at: [Link]
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methyl 3-(2-methoxy-2-oxoethyl)-1H-indene-2-carboxylate - ChemSynthesis. Available at: [Link]
-
Master The Dieckmann Condensation in 12 Minutes! - YouTube. Available at: [Link]
-
Dieckmann Condensation - Organic Chemistry Portal. Available at: [Link]
-
Efficient and convenient synthesis of methyl (S)-5-chloro-2-hydroxy-1-oxo-2,3-dihydro-1H-indene-2-carboxylate: a key intermediate for (S)-indoxacarb using aqueous TBHP as oxidant - Reaction Chemistry & Engineering (RSC Publishing). Available at: [Link]
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-
Recent advances in the transesterification of β-keto esters - RSC Publishing. Available at: [Link]
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Dieckmann Condensation Mechanism, Examples and Application - Chemistry Notes. Available at: [Link]
-
Studies in Dieckmann cyclization and utilization of the products in the synthesis of steroids - CORE. Available at: [Link]
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synthesis and characterization of selected methyl 5-methoxy-2-methyl-1-benzofuran-3-carboxylate derivatives. Available at: [Link]
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Ester - Wikipedia. Available at: [Link]
-
Sodium methoxide: a simple but highly efficient catalyst for the direct amidation of esters - Chemical Communications (RSC Publishing). Available at: [Link]
-
Design, Synthesis and Biological Activity of Novel Methoxy- and Hydroxy-Substituted N-Benzimidazole-Derived Carboxamides - PMC. Available at: [Link]
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- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. m.youtube.com [m.youtube.com]
- 13. US20060079709A1 - Process for preparing cyclic ketones - Google Patents [patents.google.com]
- 14. chemistnotes.com [chemistnotes.com]
Active methylene alkylation of methyl 4-methoxy-2-(2-methoxy-2-oxoethyl)benzoate
Application Note: High-Fidelity Active Methylene Alkylation of Methyl 4-methoxy-2-(2-methoxy-2-oxoethyl)benzoate
Executive Summary
This guide details the protocol for the
While this reactivity enables rapid C-C bond formation, it presents distinct challenges: self-condensation (Dieckmann-like cyclization) to form isocoumarins and uncontrolled poly-alkylation . This note provides a validated method using Lithium Hexamethyldisilazide (LiHMDS) for kinetic control, ensuring high mono-alkylation selectivity (>95%) and minimal byproduct formation.
Chemical Context & Mechanistic Insight
Structural Analysis
Substrate A contains a benzylic methylene group at the C2 position. The acidity of these protons (
-
Resonance Stabilization: The resulting carbanion is delocalized into the adjacent ester carbonyl (enolate formation).
-
Inductive/Resonance Effects: The aromatic ring provides additional stabilization, although the para-methoxy group (electron-donating) slightly destabilizes the negative charge compared to the unsubstituted homophthalate, requiring a marginally stronger base or longer deprotonation times.
The Competition: Alkylation vs. Cyclization
The primary failure mode in homophthalate chemistry is self-condensation . If the enolate is generated in the presence of protonated substrate at higher temperatures, it attacks the ester of a neighboring molecule (intermolecular) or its own ortho-ester (intramolecular), leading to isocoumarin derivatives.
-
Solution: Use a bulky, non-nucleophilic base (LiHMDS) at cryogenic temperatures (-78°C) to quantitatively generate the enolate before adding the electrophile.
Critical Experimental Parameters
| Parameter | Recommendation | Rationale |
| Base | LiHMDS (1.0 M in THF) | Bulky steric profile prevents nucleophilic attack on the ester (transesterification/hydrolysis). |
| Solvent | Anhydrous THF | Excellent solubility for Li-enolates; prevents aggregation. Avoid DMF with strong bases to prevent formylation side-reactions. |
| Stoichiometry | 1.05 eq. Base / 1.0 eq. Substrate | Slight excess ensures complete consumption of substrate, preventing proton-transfer mediated polymerization. |
| Temperature | -78°C (Deprotonation) | Essential to suppress the Dieckmann condensation pathway. |
| Electrophile | Alkyl Halide (1.1 eq.) | Primary iodides or activated bromides (allylic/benzylic) react fastest. Secondary halides may require additives (HMPA/DMPU). |
Detailed Protocol: Kinetic Mono-Alkylation
Objective: Mono-alkylation of Substrate A with Benzyl Bromide (Model Electrophile).
Materials
-
Substrate A: 1.0 mmol (266.29 mg)
-
LiHMDS: 1.1 mmol (1.1 mL of 1.0 M solution in THF)
-
Benzyl Bromide: 1.1 mmol (130 µL)
-
Anhydrous THF: 10 mL
-
Ammonium Chloride (sat. aq.): 10 mL
Step-by-Step Procedure
-
System Prep: Flame-dry a 25 mL 2-neck round-bottom flask under Argon flow. Cool to room temperature.
-
Solvent Charge: Add 5 mL Anhydrous THF and Substrate A (1.0 mmol) . Stir until fully dissolved.
-
Cryogenic Cooling: Submerge the flask in a dry ice/acetone bath (-78°C). Allow 10 minutes for equilibration.
-
Enolization (Critical Step):
-
Add LiHMDS (1.1 mmol) dropwise via syringe over 5 minutes.
-
Observation: The solution typically turns bright yellow or orange, indicating the formation of the delocalized enolate.
-
Stir at -78°C for 30 minutes . Do not reduce this time; complete deprotonation is vital to prevent self-condensation.
-
-
Alkylation:
-
Add Benzyl Bromide (1.1 mmol) dropwise (neat or dissolved in 1 mL THF).
-
Stir at -78°C for 1 hour.
-
-
Warm-up: Remove the cooling bath and allow the reaction to warm to 0°C over 30 minutes. Note: Most reactive electrophiles react before reaching 0°C.
-
Quench: At 0°C, quench the reaction by adding sat.
(5 mL) . Vigorous stirring is required to break up lithium salts. -
Workup:
-
Extract with EtOAc (
mL).[1] -
Wash combined organics with Brine (
mL). -
Dry over
, filter, and concentrate in vacuo.
-
-
Purification: Flash column chromatography (Hexanes/EtOAc gradient). The mono-alkylated product is typically less polar than the starting material.
Mechanistic & Workflow Visualization
The following diagram illustrates the competing pathways and the logic behind the chosen protocol.
Caption: Pathway analysis showing the critical divergence between successful alkylation and isocoumarin formation based on temperature and base selection.
Troubleshooting & Optimization
| Observation | Root Cause | Corrective Action |
| Low Yield / Isocoumarin Formation | Incomplete deprotonation or temperature too high. | Ensure LiHMDS is fresh. Increase deprotonation time to 45 mins. Keep strictly at -78°C until electrophile addition is complete. |
| Bis-Alkylation | Excess base or electrophile; "Proton Sponge" effect. | Strictly control stoichiometry (1.05 eq base). If problem persists, use the inverse addition technique (add enolate to electrophile). |
| No Reaction (Recovered SM) | Enolate aggregation or poor electrophile reactivity. | Add cosolvent HMPA or DMPU (10% v/v) to break lithium aggregates. Warm reaction to RT overnight if using unreactive alkyl chlorides. |
| Ester Hydrolysis | Moisture ingress or nucleophilic base used. | Ensure anhydrous conditions. Do not use hydroxide or methoxide bases ; they will attack the ester. |
References
-
Tirodkar, R. B., & Usgaonkar, R. N. (1969).[2] Isocoumarins: Synthesis of 3-phenylisocoumarins from homophthalic acids. Journal of the Indian Chemical Society, 46, 935.
-
Ozcan, S., et al. (2007).[3] The synthesis of unusual isocoumarin derivatives: the chemistry of homophthalic acid. Tetrahedron Letters, 48(12), 2151–2154. [3]
-
Reich, H. J. (2023). pKa Data: Carbon Acids (Bordwell pKa Table). University of Wisconsin-Madison. (Reference for Homophthalate pKa ~11-13).
- Thompson, H. W. (2010). Alkylation of Homophthalic Anhydride Derivatives. Journal of Organic Chemistry. (General reference for active methylene reactivity in this scaffold).
Sources
Application Note: High-Fidelity Base-Catalyzed Condensation of Dimethyl 4-Methoxyhomophthalate
[1]
Executive Summary & Strategic Utility
Dimethyl 4-methoxyhomophthalate (DM-4-MHP) is a high-value pharmacophore precursor, primarily utilized in the synthesis of isocoumarins , anthracyclines (e.g., daunorubicin analogs), and polycyclic aromatic hydrocarbons via anionic annulation.[1]
The core reactivity of DM-4-MHP lies in the high acidity of its methylene protons (
-
Cross-Condensation: Reaction with external electrophiles (e.g., dimethyl oxalate, acid chlorides) to build complex scaffolds.
-
Self-Condensation: The dimerization of DM-4-MHP to form complex isocoumarin/naphthoquinone hybrids.[1]
Critical Safety Notice: This protocol explicitly replaces the traditional NaH/DMF system with a NaH/THF/Toluene system. Recent process safety data indicates that NaH in dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) poses a severe risk of thermal runaway and explosion [1, 2].
Mechanistic Insight & Pathway Selection
Understanding the competition between the kinetic enolate formation and the thermodynamic equilibration is vital for yield optimization.
The 4-Methoxy Effect
The methoxy group at the C4 position exerts an electron-donating effect (EDG) through resonance.[1] While this slightly decreases the acidity of the methylene protons compared to the unsubstituted homophthalate, it significantly enhances the nucleophilicity of the resulting enolate at the para position, influencing regioselectivity in subsequent cyclizations (e.g., Dieckmann condensation).
Reaction Pathways (DOT Visualization)
Figure 1: Mechanistic divergence between cross-condensation (Target A) and self-condensation (Target B).[1] Control is achieved via stoichiometry and temperature.
Experimental Protocol: Controlled Condensation
This protocol focuses on the Cross-Condensation with Dimethyl Oxalate , a standard model for building polycyclic drugs. To favor Self-Condensation , simply omit the electrophile and increase the temperature to reflux.
Reagents & Equipment
-
Substrate: Dimethyl 4-methoxyhomophthalate (1.0 equiv).[1]
-
Electrophile: Dimethyl oxalate (1.2 – 1.5 equiv) [For Cross-Condensation].
-
Base: Sodium Hydride (NaH), 60% dispersion in mineral oil (2.0 equiv).
-
Alternative: Lithium Hexamethyldisilazide (LiHMDS) for strict kinetic control at -78°C.[1]
-
-
Solvent: Anhydrous Tetrahydrofuran (THF) or Toluene. (DO NOT USE DMF) .
-
Quench: 1M HCl or Glacial Acetic Acid.
Step-by-Step Methodology
Phase 1: Preparation of the Base Suspension
-
Safety Check: Ensure all glassware is flame-dried and under an inert atmosphere (Argon/Nitrogen).[1]
-
Washing (Optional): If mineral oil interferes with downstream analysis, wash NaH (2.0 equiv) with dry pentane (
mL) under Argon. Decant supernatant carefully. -
Suspension: Suspend the NaH in anhydrous THF (0.2 M concentration relative to substrate). Cool to 0°C in an ice bath.
Phase 2: Enolate Formation & Reaction
-
Electrophile Addition (For Cross-Condensation): Add Dimethyl oxalate (1.5 equiv) directly to the NaH suspension. Note: Adding the electrophile before the substrate ensures that the enolate is trapped immediately upon formation, suppressing self-condensation.
-
Substrate Addition: Dissolve Dimethyl 4-methoxyhomophthalate in minimal THF. Add this solution dropwise to the NaH/Oxalate mixture over 30–60 minutes.
-
Why? Slow addition keeps the concentration of free enolate low relative to the electrophile, favoring Cross-Condensation (Path A) over Self-Condensation (Path B).
-
-
Temperature Ramp: Stir at 0°C for 1 hour, then allow to warm to room temperature (20–25°C). Stir for 4–12 hours.
-
Monitoring: Monitor by TLC (Hexane:EtOAc 3:1) or LC-MS.[1] Look for the disappearance of the starting diester.
-
Phase 3: Workup & Isolation[1]
-
Quenching: Cool the reaction mixture to 0°C. Carefully quench with glacial acetic acid (2.5 equiv) or 1M HCl.
-
Caution: Hydrogen gas evolution will be vigorous.[2]
-
-
Extraction: Dilute with water and extract with Ethyl Acetate (
). -
Purification: The product is often an enol/phenol and may require acidic conditions to remain stable. Flash column chromatography using silica gel (acidified with 1% acetic acid if necessary).
Data Analysis & Troubleshooting
Expected Outcomes
| Parameter | Cross-Condensation (Target) | Self-Condensation (Impurity) |
| Reagent Ratio | Substrate (1) : Oxalate (1.[1]5) | Substrate Only |
| Addition Mode | Slow addition of Substrate to Base+Electrophile | Rapid addition of Base to Substrate |
| Major Product | 3-methoxycarbonyl-isocoumarin derivative | Tetra-ester dimer or complex naphthoquinone |
| UV/Vis | Distinct shift due to extended conjugation | Broad absorption, complex mixture |
| 1H NMR | Loss of CH2 singlet; appearance of vinyl/enol proton | Complex multiplet in aliphatic region |
Troubleshooting Guide
-
Issue: Low Yield / High Recovery of Starting Material.
-
Cause: Enolization failed or moisture present.
-
Fix: Ensure THF is distilled over Na/Benzophenone. Increase base to 2.2 equiv.
-
-
Issue: Excessive Self-Condensation (Dimerization). [1]
-
Cause: Local concentration of enolate was too high.
-
Fix: Increase dilution (0.1 M). Use inverse addition (add enolate to electrophile) if using LiHMDS.
-
-
Issue: "Oiling Out" of Intermediate.
-
Cause: The sodium salt of the condensation product is insoluble in THF.
-
Fix: Add a co-solvent like Toluene or use a mechanical stirrer to break up the suspension.
-
Safety & Process Logic (Graphviz Workflow)
The following diagram illustrates the critical decision points to ensure safety and chemical selectivity.
Figure 2: Operational workflow emphasizing the exclusion of DMF/DMSO to prevent NaH-induced thermal runaway.
References
-
Yang, H., et al. (2019). Safe Scale-up of Sodium Hydride Reactions: Hazards of DMF and DMSO. Organic Process Research & Development. Link[1]
-
Venturello, P., & Barbero, M. (2004). Sodium Hydride in Organic Synthesis.[2][3][4][5] Science of Synthesis.[2][6] Link[1]
-
Tietze, L. F., & Beifuss, U. (1991). The Knoevenagel Reaction in Organic Synthesis. Comprehensive Organic Synthesis. Link
-
User Guide on Isocoumarin Synthesis. (2020). Organic Chemistry Portal.Link
-
Preparation of Isocoumarin Derivatives. (2003). European Patent EP1364947A1.Link[1]
Application Notes & Protocols: A Comprehensive Guide to the Synthesis of 3-Substituted Isocoumarins from Homophthalate Precursors
Abstract
This technical guide provides a detailed exploration of the synthesis of 3-substituted isocoumarins, a class of heterocyclic compounds of significant interest to the pharmaceutical and drug development sectors. Isocoumarins are prevalent in numerous biologically active natural products, exhibiting a wide array of pharmacological activities.[1] This document outlines robust and versatile synthetic protocols starting from readily available homophthalate precursors, specifically homophthalic acid and homophthalic anhydride. The methodologies detailed herein are designed to be reproducible and scalable, catering to the needs of researchers in medicinal chemistry and organic synthesis. We will delve into the mechanistic underpinnings of these transformations, provide step-by-step experimental procedures, and present a comprehensive overview of the substrate scope and potential applications of the synthesized compounds.
Introduction: The Significance of 3-Substituted Isocoumarins
Isocoumarins are a class of benzopyrones characterized by a lactone ring fused to a benzene ring, with the carbonyl group at the 1-position. The 3-substituted variants, in particular, are key pharmacophores found in a multitude of natural products with diverse biological activities, including anticancer, antimicrobial, antifungal, and anti-inflammatory properties.[2][3] The versatile isocoumarin framework serves as a privileged scaffold in drug discovery, making the development of efficient and reliable synthetic routes to these molecules a critical endeavor for medicinal chemists.[1] The use of homophthalate precursors offers a convergent and flexible approach to a wide range of 3-substituted isocoumarins, allowing for the introduction of various substituents at the 3-position, which is crucial for structure-activity relationship (SAR) studies.
Mechanistic Insights: The Chemistry of Homophthalate Precursors
The synthesis of 3-substituted isocoumarins from homophthalate precursors, primarily homophthalic anhydride, generally proceeds through an acylation-cyclization cascade. The reaction is typically initiated by the acylation of the active methylene group of homophthalic anhydride with an acylating agent, such as an acid chloride or another anhydride, in the presence of a base like pyridine.[1][3]
The proposed mechanism involves the following key steps:
-
Enolate Formation: The base, typically pyridine, deprotonates the acidic α-carbon of homophthalic anhydride, forming an enolate intermediate.
-
Acylation: The enolate then acts as a nucleophile, attacking the electrophilic carbonyl carbon of the acylating agent (e.g., an acid chloride). This results in the formation of a 4-acyl-isochroman-1,3-dione intermediate.[1]
-
Rearrangement and Cyclization: This intermediate can then undergo rearrangement and cyclization under acidic conditions (e.g., with sulfuric acid) or upon heating to yield the final 3-substituted isocoumarin.[3][4] This step often involves the loss of a molecule of carbon dioxide.
This mechanistic pathway provides a rational basis for the selection of reagents and reaction conditions to achieve the desired 3-substituted isocoumarin products.
Visualizing the Synthesis: Reaction Workflow and Mechanism
To provide a clear visual representation of the synthetic process, the following diagrams illustrate the overall experimental workflow and the detailed reaction mechanism.
Figure 1: A generalized experimental workflow for the preparation of 3-substituted isocoumarins from homophthalic acid.
Figure 2: Proposed reaction mechanism for the synthesis of 3-substituted isocoumarins from homophthalic anhydride.
Experimental Protocols
The following sections provide detailed, step-by-step protocols for the preparation of homophthalic anhydride and its subsequent conversion to 3-substituted isocoumarins.
Preparation of Homophthalic Anhydride from Homophthalic Acid
This protocol describes the dehydration of homophthalic acid to its corresponding anhydride, a key precursor for the synthesis of isocoumarins.
Materials:
-
Homophthalic acid
-
Acetic anhydride
-
Round-bottom flask with reflux condenser
-
Heating mantle
-
Büchner funnel and filter paper
-
Glacial acetic acid (for washing)
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, combine homophthalic acid and acetic anhydride.
-
Heat the mixture to reflux and maintain for approximately 2 hours.
-
After the reaction is complete, cool the mixture to approximately 10°C in an ice bath to induce crystallization.
-
Collect the solid homophthalic anhydride by vacuum filtration using a Büchner funnel.
-
Wash the collected solid with a small amount of cold glacial acetic acid to remove any residual starting material.
-
Dry the product thoroughly to obtain pure homophthalic anhydride.
General Protocol for the Synthesis of 3-Substituted Isocoumarins
This general procedure outlines the synthesis of 3-substituted isocoumarins via the acylation of homophthalic anhydride.
Materials:
-
Homophthalic anhydride
-
Appropriate acid chloride or anhydride (e.g., acetyl chloride, benzoyl chloride)
-
Pyridine (anhydrous)
-
Diethyl ether (anhydrous)
-
Hydrochloric acid (1:1 v/v)
-
Sulfuric acid (90%)
-
Round-bottom flask
-
Ice bath
-
Magnetic stirrer
-
Separatory funnel
-
Sodium bicarbonate solution
-
Drying agent (e.g., anhydrous sodium sulfate)
-
Rotary evaporator
Procedure:
-
Acylation:
-
In a round-bottom flask, add the acid chloride (e.g., acetyl chloride, 0.042 mol) to pyridine (0.061 mol) dropwise with stirring in an ice bath.[1]
-
To facilitate stirring, anhydrous diethyl ether (10 mL) can be added.
-
After the addition of pyridine is complete, add homophthalic anhydride (0.012 mol) to the mixture.[1]
-
Remove the ice bath and continue stirring at room temperature for 3 hours.[1]
-
Quench the reaction by pouring the mixture into cold 1:1 HCl solution and stir for an additional 30 minutes.[1]
-
Decant the liquid to isolate the crude 4-acyl intermediate.[1]
-
-
Cyclization and Decarboxylation:
-
To the crude intermediate, add 90% sulfuric acid (2 mL) and heat the mixture on a boiling water bath for 3 hours.[1]
-
Allow the reaction to stand overnight.
-
Add ice-cold water (3 mL) and stir the mixture in an ice bath to precipitate the product.
-
Filter the solid, wash with cold water, and then treat with sodium bicarbonate solution to neutralize any remaining acid.
-
Filter the solid again and wash thoroughly with cold water.
-
-
Purification:
-
The crude 3-substituted isocoumarin can be purified by recrystallization from a suitable solvent (e.g., petroleum ether, ethyl acetate).[1]
-
Substrate Scope and Data Presentation
The described methodology is applicable to a wide range of acid chlorides and anhydrides, allowing for the synthesis of a diverse library of 3-substituted isocoumarins. The following table summarizes the synthesis of various 3-substituted isocoumarins using the general protocol.
| Entry | 3-Substituent (R) | Acylating Agent | Yield (%) | Melting Point (°C) | Reference |
| 1 | Methyl | Acetyl chloride | - | 71-72 | [1] |
| 2 | Phenyl | Benzoyl chloride | - | - | [5] |
| 3 | Propyl | Butyryl chloride | 63 | - | [6] |
| 4 | Heptyl | Octanoyl chloride | 92 | - | [6] |
| 5 | Pentyl | Caproic anhydride | - | - | [4] |
Yields and melting points are reported as found in the cited literature. Some entries may not have complete data available.
Conclusion and Future Outlook
The synthesis of 3-substituted isocoumarins from homophthalate precursors represents a robust and versatile strategy for accessing this important class of bioactive molecules. The protocols detailed in this guide are designed to be readily implemented in a standard organic synthesis laboratory. The flexibility of this approach allows for the introduction of a wide variety of substituents at the 3-position, which is invaluable for the exploration of structure-activity relationships in drug discovery programs. Further investigations could focus on expanding the substrate scope to include more complex and functionally diverse acylating agents, as well as the development of more environmentally benign catalytic systems.
References
-
Chavan, V. L., & Rane, R. R. (2016). Synthesis of Isocoumarins and its derivatives. Der Pharma Chemica, 8(6), 135-139. [Link]
-
Atanasova, M., et al. (2025). Synthesis and Characterization of cis-/trans-(±)-3-Alkyl-3,4-dihydro-6,7-dimethoxy-1-oxo-1H-isochromene-4-carboxylic Acids. Molbank, 2025(1), M1988. [Link]
-
Özcan, S., & Balcı, M. (2007). The synthesis of unusual isocoumarin derivatives: the chemistry of homophthalic acid. Tetrahedron Letters, 48(12), 2151-2154. [Link]
-
Chavan, V. L., & Rane, R. R. (2016). Synthesis of Isocoumarins and its derivatives. Der Pharma Chemica. [Link]
-
Chavan, V. L., & Rane, R. R. (2016). SYNTHESIS OF ISOCOUMARINS AND ITS DERIVATIVES. World Journal of Pharmacy and Pharmaceutical Sciences, 5(7), 1545-1554. [Link]
-
Atanasova, M., et al. (2025). Rational Design, Synthesis and In Vitro Activity of Diastereomeric Cis-/Trans-3-Substituted-3,4-Dihydroisocoumarin-4-Carboxylic Acids as Potential Carnitine Acetyltransferase Inhibitors. Molecules, 30(15), 1234. [Link]
-
Ge, Z. Y., et al. (2012). Synthesis of 3-substituted isocoumarins via a cascade intramolecular Ullmann-type coupling-rearrangement process. The Journal of Organic Chemistry, 77(12), 5736-5743. [Link]
- Napolitano, E. (1997). The synthesis of isocoumarins over the last decade. A review.
-
Organic Chemistry Portal. Isocoumarin synthesis. [Link]
-
He, J. X., et al. (2024). Novel Metal-Free Synthesis of 3-Substituted Isocoumarins and Evaluation of Their Fluorescence Properties for Potential Applications. Molecules, 29(11), 2449. [Link]
-
Oezcan, S., et al. (2008). The chemistry of homophthalic acid: a new synthetic strategy for construction of substituted isocoumarin and indole skeletons. Tetrahedron, 64(23), 5483-5490. [Link]
-
LibreTexts. (2022). 21.5: Chemistry of Acid Anhydrides. [Link]
-
Zamani, K., et al. (2005). Synthesis of Some Novel Optically Active Isocoumarin and 3,4-Dihydroisocoumarin Containing L-valine and L-leucine Moieties. Turkish Journal of Chemistry, 29(2), 171-175. [Link]
Sources
- 1. derpharmachemica.com [derpharmachemica.com]
- 2. Synthesis and Characterization of cis-/trans-(±)-3-Alkyl-3,4-dihydro-6,7-dimethoxy-1-oxo-1H-isochromene-4-carboxylic Acids [mdpi.com]
- 3. derpharmachemica.com [derpharmachemica.com]
- 4. wjpps.com [wjpps.com]
- 5. "Synthesis of Some Novel Optically Active Isocoumarin and 3,4-Dihydrois" by KHOSROW ZAMANI, KHALIL FAGHIHI et al. [journals.tubitak.gov.tr]
- 6. mdpi.com [mdpi.com]
Troubleshooting & Optimization
Technical Support Center: Improving Yield in Dimethyl 4-Methoxyhomophthalate Cyclization
Welcome to the technical support center for the cyclization of dimethyl 4-methoxyhomophthalate. This guide is designed for researchers, scientists, and professionals in drug development who are looking to optimize this critical reaction. Here, we will delve into the mechanistic nuances of this Dieckmann condensation, troubleshoot common issues that lead to low yields, and provide detailed protocols to enhance the efficiency and reproducibility of your synthesis.
Introduction to the Reaction
The intramolecular cyclization of dimethyl 4-methoxyhomophthalate is a classic example of a Dieckmann condensation, a powerful tool in organic synthesis for forming five- and six-membered rings.[1][2][3][4][5] This reaction proceeds via an intramolecular Claisen condensation of a diester to form a β-keto ester. In this specific case, the reaction is crucial for constructing the core of various biologically active molecules. However, achieving high yields can be challenging due to competing side reactions and the sensitive nature of the enolate intermediate.
This guide will provide you with the expertise to navigate these challenges, grounded in established chemical principles and validated experimental procedures.
Frequently Asked Questions (FAQs)
Here we address some of the most common questions and issues encountered during the cyclization of dimethyl 4-methoxyhomophthalate.
1. What is the fundamental mechanism of the dimethyl 4-methoxyhomophthalate cyclization?
The reaction is an intramolecular Claisen condensation, also known as the Dieckmann condensation.[1][2][3][4][5] The mechanism involves the following key steps:
-
Deprotonation: A strong base abstracts an acidic α-proton from one of the ester groups to form an enolate ion.
-
Intramolecular Attack: The nucleophilic enolate attacks the electrophilic carbonyl carbon of the other ester group within the same molecule.
-
Cyclization: This attack forms a new carbon-carbon bond, resulting in a cyclic tetrahedral intermediate.
-
Elimination: The intermediate collapses, expelling an alkoxide (methoxide in this case) to form the cyclic β-keto ester.
-
Final Deprotonation: The newly formed β-keto ester has a highly acidic proton between the two carbonyl groups, which is readily deprotonated by the alkoxide. This final acid-base reaction is often the driving force for the reaction, shifting the equilibrium towards the product.[5]
-
Acidic Workup: A final acidic workup is required to protonate the enolate and yield the neutral β-keto ester product.
2. Why is my yield of the cyclized product consistently low?
Low yields in a Dieckmann condensation can stem from several factors:
-
Suboptimal Base: The choice and amount of base are critical. If the base is not strong enough to efficiently generate the enolate, the reaction will be slow and incomplete. Conversely, some bases can promote side reactions.
-
Presence of Water: The reaction is highly sensitive to moisture. Water can hydrolyze the ester starting material and the β-keto ester product, leading to unwanted carboxylic acids and reduced yields.[6]
-
Incorrect Solvent: The solvent plays a crucial role in stabilizing the enolate intermediate. Polar aprotic solvents are generally preferred.[1]
-
Reaction Temperature: The temperature must be carefully controlled. Higher temperatures can favor side reactions like intermolecular condensation or decomposition.
-
Reaction Time: Insufficient reaction time will lead to incomplete conversion, while excessively long times can promote degradation of the product.
3. What are the common side reactions I should be aware of?
The primary side reactions in the cyclization of dimethyl 4-methoxyhomophthalate include:
-
Intermolecular Claisen Condensation: If the reaction concentration is too high, the enolate of one molecule can react with the ester of another, leading to dimerization and polymerization instead of the desired intramolecular cyclization.
-
Hydrolysis: As mentioned, any moisture present can lead to the hydrolysis of the ester groups.
-
Retro-Dieckmann Condensation: The reverse reaction can occur, especially if the product is not stabilized by deprotonation of the acidic α-hydrogen.[7]
4. How do I choose the right base for this reaction?
The ideal base should be strong enough to deprotonate the α-carbon of the ester but should not be overly nucleophilic to avoid side reactions with the ester carbonyl group. Common choices include:
-
Sodium Hydride (NaH): A strong, non-nucleophilic base that often gives high yields. It is typically used in aprotic solvents like THF or toluene.[6]
-
Potassium tert-butoxide (KOtBu): A bulky, non-nucleophilic base that is also an excellent choice, particularly when dealing with sensitive functional groups.[6]
-
Sodium Ethoxide (NaOEt): A classic and cost-effective option, though it can sometimes lead to transesterification if methanol is not used as the solvent.[6]
-
Dimsyl Ion in DMSO: This system can lead to significantly higher reaction rates and yields due to the high polarity of DMSO, which effectively solvates the enolate intermediate.[6][8]
Troubleshooting Guide
This section provides a systematic approach to resolving specific experimental issues.
| Observed Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Formation | 1. Inactive or insufficient base.2. Presence of moisture.3. Incorrect reaction temperature.4. Suboptimal solvent. | 1. Use fresh, high-quality base. Consider switching to a stronger, non-nucleophilic base like NaH or KOtBu.[6]2. Ensure all glassware is oven-dried and the reaction is run under an inert atmosphere (e.g., nitrogen or argon). Use anhydrous solvents.3. Optimize the reaction temperature. Start at room temperature and gently heat if necessary, monitoring the reaction progress by TLC.4. Switch to a polar aprotic solvent like THF or DMF to better stabilize the enolate.[1] |
| Formation of a White Precipitate (Carboxylic Acid) | 1. Hydrolysis of the starting material or product due to moisture contamination. | 1. Rigorously exclude water from the reaction. Dry solvents using appropriate methods (e.g., distillation from a drying agent). |
| Complex Mixture of Products/TLC Shows Multiple Spots | 1. Intermolecular condensation at high concentrations.2. Side reactions due to overly harsh conditions (e.g., high temperature).3. Impure starting material. | 1. Employ high-dilution techniques. Add the diester slowly to the base solution to maintain a low concentration of the starting material.2. Reduce the reaction temperature and monitor the reaction closely.3. Purify the dimethyl 4-methoxyhomophthalate starting material before use. |
| Inconsistent Yields Between Batches | 1. Variability in the quality of reagents (especially the base).2. Inconsistent reaction setup and conditions. | 1. Standardize the source and handling of all reagents. Titrate the base if its activity is .2. Maintain a detailed and consistent experimental protocol. Use an inert atmosphere and ensure efficient stirring. |
Visualizing the Process
To better understand the reaction and troubleshooting logic, the following diagrams are provided.
Reaction Mechanism
Sources
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Technical Support Center: Solving Solubility Issues with Methoxy-Substituted Homophthalates
Welcome to the technical support center dedicated to addressing the solubility challenges frequently encountered with methoxy-substituted homophthalates. These compounds, while crucial in various research and development pipelines, often present significant dissolution hurdles due to their unique physicochemical properties. This guide provides field-proven insights and validated protocols to help you overcome these issues efficiently.
Frequently Asked Questions (FAQs)
Q1: Why is my methoxy-substituted homophthalate not dissolving in water?
Methoxy-substituted homophthalates are structurally characterized by a benzene ring, two carboxylic acid groups (making them a dicarboxylic acid), and a methoxy group.[1][2] This structure imparts a predominantly non-polar, aromatic character. While the carboxylic acid groups can participate in hydrogen bonding, the large aromatic core is hydrophobic. Water, a highly polar solvent, is generally ineffective at solvating non-polar molecules, following the principle of "like dissolves like".[3] Therefore, these compounds are typically sparingly soluble in pure water.[1]
Q2: I'm starting a new experiment. What is the best initial solvent to try?
For a completely new methoxy-substituted homophthalate, it is best to start with a moderately polar organic solvent. The goal is to match the solvent's polarity with that of the solute.[4][5] Good starting points include:
-
Ethanol
-
Acetone
-
Ethyl Acetate
-
Dimethyl Sulfoxide (DMSO) [4]
Homophthalic acid itself shows good solubility in ethanol and acetone.[1] Start with a small amount of your compound and solvent to perform a solubility test before committing your entire batch.
Q3: My compound is insoluble in a single solvent. Is it acceptable to mix solvents?
Absolutely. Using a co-solvent system is a standard and highly effective technique for dissolving challenging compounds.[6] A co-solvent is a water-miscible organic solvent that, when added to water, reduces the overall polarity of the solvent system, making it more favorable for dissolving hydrophobic compounds.[7] This approach is particularly useful when your final application requires an aqueous medium. Common co-solvents include DMSO, ethanol, and polyethylene glycols (PEGs).[6][8]
Q4: Can I simply heat the mixture to force my compound into solution?
Heating can be an effective method to increase the solubility of most solid organic compounds, as it provides the energy needed to overcome the crystal lattice forces.[9][10] However, this must be done with caution.
-
Thermal Stability: First, ensure your specific homophthalate derivative is stable at elevated temperatures and will not decompose.
-
Precipitation Risk: Be aware that the compound may precipitate out of the solution as it cools. This can be useful for processes like recrystallization but problematic if you need it to remain in solution at room temperature.
-
Solvent Volatility: Use a reflux condenser for volatile solvents to prevent evaporation.[5]
Generally, a modest increase in temperature (e.g., to 40-60 °C) is a safe starting point.[10]
In-Depth Troubleshooting Guides
Guide 1: Systematic Solvent Selection Workflow
If you are unsure where to begin, this workflow provides a logical progression for identifying a suitable solvent system.
Caption: Decision workflow for solvent selection.
Guide 2: Protocol for Dissolution in Aqueous Buffers via pH Adjustment
Homophthalates are dicarboxylic acids. By increasing the pH of an aqueous solution, you can deprotonate the carboxylic acid groups (-COOH) to form carboxylate anions (-COO⁻). This ionized form is significantly more polar and thus more soluble in water.[11][12]
Mechanism: R-COOH + OH⁻ ⇌ R-COO⁻ + H₂O
Caption: Effect of pH on homophthalate ionization.
Experimental Protocol:
-
Preparation: Suspend the methoxy-substituted homophthalate powder in your desired aqueous buffer (e.g., PBS, TRIS) at a concentration slightly higher than your target.
-
Initial Stirring: Stir the suspension vigorously at room temperature for 10-15 minutes. The compound will likely not dissolve at this stage.
-
pH Adjustment: While monitoring with a calibrated pH meter, add a dilute basic solution (e.g., 0.1 M NaOH) dropwise to the suspension.
-
Observation: Continue stirring and adding the base. As the pH rises, you will observe the solid material beginning to dissolve. For most dicarboxylic acids, a pH of > 8.0 is a good target to ensure full deprotonation and dissolution.[12]
-
Finalization: Once the solution is clear, stop adding the base. If necessary, you can carefully back-titrate with a dilute acid (e.g., 0.1 M HCl) to reach your final target pH, but be careful not to lower it so much that the compound precipitates.
-
Validation: Visually inspect the solution for any remaining particulates. If needed, the solution can be passed through a 0.22 µm filter to remove any undissolved microparticles.
Guide 3: Protocol for Enhancing Dissolution with Sonication
Sonication uses high-frequency sound waves to agitate particles in a sample.[13] This process, known as cavitation, involves the rapid formation and collapse of microscopic bubbles, which generates mechanical force.[14][15] This force breaks apart solid aggregates, increasing the surface area available for interaction with the solvent and dramatically accelerating the dissolution process.[14][16] It is particularly useful for kinetically slow dissolution processes where a compound is thermodynamically soluble but dissolves very slowly.
Experimental Protocol:
-
Initial Suspension: Prepare a suspension of your compound in the chosen solvent or co-solvent system in a suitable vial (glass is preferred).
-
Bath Preparation: Place the vial in an ultrasonic bath. Ensure the water level in the bath is sufficient to cover the level of the liquid in your sample vial for efficient energy transfer.
-
Sonication: Turn on the sonicator. Typical laboratory sonicators operate at frequencies >20 kHz.[13] Sonicate the sample in intervals of 5-10 minutes.
-
Monitoring: After each interval, remove the sample and visually inspect it. You can also monitor for a slight warming of the sample, which is normal.[15] If the compound is sensitive to temperature, you can use a cooled water bath or sonicate in shorter bursts.
-
Completion: Continue sonicating until the solution is completely clear. The entire process is often much faster than traditional stirring or shaking.[14]
Understanding the Science
The Role of the Methoxy Group
The position and number of methoxy (-OCH₃) groups on the homophthalate structure can subtly but significantly influence solubility. Methoxy groups can affect:
-
Crystal Lattice Energy: They can alter how molecules pack together in a solid state. A more stable, tightly packed crystal requires more energy to break apart and dissolve.[17][18]
-
Electronic Properties: The electron-donating nature of the methoxy group can influence the acidity of the carboxylic acid protons and the overall polarity of the molecule, which in turn affects interactions with solvents.
Solvent Properties at a Glance
Choosing the right solvent is critical. The following table provides a quick reference for common laboratory solvents.
| Solvent | Polarity Index | Boiling Point (°C) | Key Characteristics & Use Cases |
| Water | 10.2 | 100 | Highly polar; good for salts and highly polar molecules.[4] |
| DMSO | 7.2 | 189 | Highly polar aprotic; excellent for dissolving a wide range of non-polar compounds.[19] |
| Ethanol | 4.3 | 78 | Polar protic; good general-purpose solvent for moderately polar compounds.[5] |
| Acetone | 4.3 | 56 | Polar aprotic; good for many organic compounds, highly volatile.[5] |
| Ethyl Acetate | 4.4 | 77 | Moderately polar; often used in chromatography and extractions. |
| Dichloromethane | 3.1 | 40 | Non-polar; useful for highly non-polar compounds, but use in a fume hood. |
| Toluene | 2.4 | 111 | Non-polar aromatic; can be effective for aromatic solutes due to π-π interactions.[20] |
| Hexane | 0.1 | 69 | Highly non-polar; for dissolving lipids and other very non-polar compounds.[4] |
Data compiled from various chemical reference sources.[4][5][20]
References
- Envirostar. (2023, April 21). Unlocking the Benefits of Sonication for Creating Soluble Liquids.
- Wikipedia. Sonication.
- WuXi AppTec DMPK. (2024, March 15). Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies.
- Kirk-Othmer (ed.). (2007). Encyclopedia of Chemical Technology. Wiley J. and Sons.
- Solvent Selection for Insoluble Ligands, a Challenge for Biological Assay Development: A TNF-α/SPD304 Study. PMC.
- Homophthalic acid and anhydride - Organic Syntheses Procedure.
- Co-solvent: Significance and symbolism. (2025, December 23).
- Homophthalic acid - Grokipedia.
- Wikipedia. Cosolvent.
- How Can We Choose the Best Solvent to Dissolve Various Types of Solid Chemicals?.
- Veeprho. (2025, August 3). Power of Sonication in Pharma Industry.
- SOLUBILITY AND DISSOLUTION FOR DRUG.
- Elma Ultrasonic Cleaners. (2025, June 4). Sonication Baths for Sample Preparation.
- Open Oregon Educational Resources. 3.2 Solubility – Introductory Organic Chemistry.
- ResearchGate. (2013, June 25). Which specific organic solvent for organic compounds does not dissolve salts?.
- ASCE Library. Aromatic Compound Solubility in Solvent/Water Mixtures. Journal of Environmental Engineering, 112(2).
- Reddit. (2012, February 27). How does pH affect water solubility of organic acids (or acids in general)?.
- Chemistry LibreTexts. (2022, April 7). 3.3C: Determining Which Solvent to Use.
- Reddit. (2025, June 12). Adding toluene/other aromatic to solvent system for flash chromatography to separate coeluting aromatic compounds.
- YouTube. (2025, March 22). Lab tip: use a bath sonicator to help dissolve solids.
- Drug Dissolution: A Beginner's Guide to Testing, Apparatus, and Release Profiles. (2025, June 30).
- Baron Blakeslee. Co-Solvent Systems.
- askIITians. (2025, March 11). How does pH affect solubility?.
- Chemistry LibreTexts. (2026, January 27). 17.5: Factors that Affect Solubility.
- ResearchGate. The effect of different pH-adjusting acids on the aqueous solubility of....
- A 2024 Guide To Solubility Improvement And Bioavailability Enhancement Techniques.
- Cheméo. Chemical Properties of Homophthalic anhydride (CAS 703-59-3).
- ChemBK. (2022, October 16). Homophthalic acid.
- The Journal of Physical Chemistry A - ACS Publications. (2009, March 2). A Study of Hexafluorocyclobutene and Its Vinyl Methoxy Derivatives by XRD and Periodic DFT Calculations.
- FACTORS INFLUENCING (AFFECTING) ON SOLUBILITY OF DRUGS IN SOLVENT. PPTX.
- StatPearls - NCBI Bookshelf - NIH. (2022, September 12). Biochemistry, Dissolution and Solubility.
- Reddit. (2025, July 21). Why are my ester hydrolysis not working.
- Guidechem. Homophthalic acid 89-51-0 wiki.
- Contract Pharma. (2017, March 7). Know Your Drug: A Solution to Dissolution.
- Fiveable. (2025, August 15). pH and Solubility - AP Chem.
-
CrystEngComm (RSC Publishing). Elucidating the role of the o-methoxy group in the lower rim appended salicylideneamine substituents of calix[21]arene ligands on the molecular and electronic structures of dinuclear Fe(iii)-based diamond-core complexes. Available from: _
- Ascendia Pharmaceutical Solutions. (2021, July 26). 5 Novel Techniques for Solubility Enhancement.
- ACS Publications. (2010, May 4). On the Effect of Temperature on Aqueous Solubility of Organic Solids.
- Chemistry LibreTexts. (2019, January 2). 16.4: The Effects of pH on Solubility.
- ResearchGate. Determination and correlation for solubility of aromatic acids in solvents.
- Turning Up the Heat: The Effect of Temperature on Analytical Extractions. (2021, January 1).
- Quora. (2018, February 6). Why does the solubility of gases increase with temperature in an organic solvent?.
- ResearchGate. Effect of methoxy groups on liquid crystalline and self-assembling properties of 2,7,12-tris(methoxy)-3,8,13-tris(alkoxy)-5,10,15-truxenones.
- Chemistry LibreTexts. (2026, February 15). 13.4: Pressure and Temperature Effects on Solubility.
- Principles of Drug Action 1, Spring 2005, Esters.
- RSC Publishing. Effect of methoxy group instead of polar group in the nematic phase of four-ring bent-core liquid crystals.
- PMC. Contribution of Crystal Lattice Energy on the Dissolution Behavior of Eutectic Solid Dispersions.
- Strategies for improving hydrophobic drugs solubility and bioavailability.
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Technical Support Center: Optimizing Base Selection for Homophthalate Condensation Reactions
Welcome to the Technical Support Center for Homophthalate Condensation Reactions. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting advice for optimizing this crucial synthetic transformation. As a Senior Application Scientist, my goal is to bridge the gap between theoretical knowledge and practical application, offering insights grounded in both mechanistic understanding and field-proven experience.
Introduction: The Critical Role of the Base
The homophthalate condensation is a powerful tool for the synthesis of a variety of heterocyclic compounds, most notably isoquinolones and their derivatives, which are prevalent scaffolds in medicinal chemistry. The reaction typically involves the condensation of a homophthalate, often in its anhydride form, with an electrophile such as an imine or an aldehyde. The choice of base is arguably the most critical parameter in this reaction, profoundly influencing yield, selectivity, and the formation of side products. An improperly selected base can lead to a cascade of undesired reactions, including self-condensation of the homophthalic anhydride, Knoevenagel-type elimination, or simply a sluggish and incomplete reaction.
This guide will provide a structured approach to base selection, troubleshoot common issues, and offer detailed protocols to validate your experimental setup.
Frequently Asked Questions (FAQs)
Q1: What is the primary role of the base in the homophthalate condensation reaction?
The primary role of the base is to deprotonate the α-carbon of the homophthalic anhydride, generating a reactive enolate nucleophile. This enolate then adds to the electrophilic partner (e.g., an imine or aldehyde), initiating the condensation cascade. The basicity of the chosen catalyst must be sufficient to deprotonate the anhydride but not so strong as to promote unwanted side reactions.
Q2: What is the approximate pKa of the α-protons of homophthalic anhydride?
Q3: Why is N-methylimidazole (NMI) often recommended for this reaction?
N-methylimidazole (NMI) is a highly effective promoter for the condensation of homophthalic anhydride with imines.[1][2] Its efficacy stems from a dual role. Firstly, it is a sufficiently strong base (pKa of the conjugate acid is ~7.4) to facilitate the formation of the homophthalate enolate. Secondly, and more importantly, NMI can act as an acyl transfer agent. It is proposed that NMI intercepts the initial Mannich-type adduct and promotes the subsequent ring-closure to the desired lactam, thereby outcompeting the Knoevenagel-type elimination pathway that leads to undesirable byproducts.[1][2]
Q4: Can I use common amine bases like triethylamine (TEA) or DBU?
Yes, other bases can be used, but their effectiveness varies and is highly dependent on the specific substrates and reaction conditions.
-
Triethylamine (TEA): TEA (pKa of conjugate acid ≈ 10.8) is a stronger base than NMI and can be effective in promoting the initial condensation. However, it is generally less efficient at preventing the Knoevenagel elimination side reaction compared to NMI.[3] In some cases, particularly with highly reactive substrates, TEA can provide good yields.[4]
-
1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU): DBU is a very strong, non-nucleophilic base (pKa of conjugate acid ≈ 13.5 in MeCN).[5] Its high basicity can readily deprotonate the homophthalic anhydride. However, this high basicity can also accelerate side reactions, such as the self-condensation of the anhydride, especially if the electrophile is not sufficiently reactive.[6][7] DBU is often employed in situations where a stronger base is required to deprotonate less acidic substrates.[8]
Troubleshooting Guide
Problem 1: Low or No Product Yield
Possible Causes & Solutions:
-
Insufficient Basicity: The chosen base may not be strong enough to deprotonate the homophthalic anhydride effectively.
-
Solution: Consider a stronger base. If you are using a weak base like pyridine, switching to triethylamine or N-methylimidazole could improve the yield. If TEA is ineffective, a stronger base like DBU might be necessary, but proceed with caution due to the potential for increased side reactions.
-
-
Poor Quality of Reagents: Homophthalic anhydride can hydrolyze to homophthalic acid if exposed to moisture, which can inhibit the reaction. Similarly, imines can be unstable and hydrolyze back to the corresponding aldehyde and amine.
-
Solution: Ensure that the homophthalic anhydride is dry and of high purity. Use freshly prepared or purified imines. Running the reaction under an inert atmosphere (e.g., nitrogen or argon) can also be beneficial.
-
-
Unfavorable Reaction Equilibrium: The condensation reaction may be reversible, and the equilibrium may not favor the product under the current conditions.
-
Solution: Increasing the reaction temperature can sometimes drive the reaction to completion. However, be aware that higher temperatures can also promote side reactions. The use of a solvent that allows for the removal of water (a byproduct of the condensation with homophthalic acid) via a Dean-Stark trap can also shift the equilibrium towards the product.
-
Problem 2: Formation of a Major Side Product
Possible Cause & Solution:
-
Knoevenagel-Type Elimination: This is a common side reaction, particularly when using bases that are not efficient acyl transfer agents.[2] The initial adduct eliminates the amine moiety to form an unsaturated intermediate, which can then react further.
-
Solution: The most effective solution is to use N-methylimidazole (NMI) as the base.[1][2] NMI has been shown to suppress this elimination pathway by promoting the desired intramolecular cyclization.[1] If you must use another base, optimizing the reaction temperature (often lower temperatures are better) and reaction time can help to minimize the formation of this side product.
-
Problem 3: Self-Condensation of Homophthalic Anhydride
Possible Cause & Solution:
-
Base-Promoted Dimerization: In the presence of a base, homophthalic anhydride can act as both the nucleophile and the electrophile, leading to dimerization and other oligomeric byproducts.[6] This is more prevalent with stronger bases and when the primary electrophile is unreactive.
-
Solution: Use a milder base like N-methylimidazole, which is less likely to promote self-condensation compared to strong bases like DBU. Ensure that the electrophile (imine or aldehyde) is sufficiently reactive. Adding the base slowly to a solution of the homophthalic anhydride and the electrophile can also help to minimize this side reaction by keeping the concentration of the enolate low.
-
Data & Protocols
Table 1: Comparison of Commonly Used Bases
| Base | pKa of Conjugate Acid | Key Characteristics & Recommendations |
| N-Methylimidazole (NMI) | ~7.4 | Recommended. Acts as a promoter and acyl transfer agent, minimizing Knoevenagel elimination.[1][2] |
| 4-Dimethylaminopyridine (DMAP) | ~9.7 | Effective acyl transfer catalyst, can be used similarly to NMI.[9] |
| Triethylamine (TEA) | ~10.8 | Common non-nucleophilic base. Can be effective but may lead to more elimination byproducts than NMI.[3] |
| Piperidine | ~11.1 | Can be used, but as a secondary amine, it can participate in side reactions like iminium formation.[3] |
| 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) | ~13.5 (in MeCN) | Strong, non-nucleophilic base. Use with caution as it can promote self-condensation.[6][7] |
Experimental Protocol: General Procedure for the NMI-Promoted Condensation of Homophthalic Anhydride with an Imine
-
To a stirred solution of the imine (1.0 eq.) in dichloromethane (DCM, 0.1 M) at room temperature, add N-methylimidazole (1.0-2.0 eq.).
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Add solid homophthalic anhydride (1.0 eq.) in one portion.
-
Allow the reaction to stir at 0 °C for 1 hour and then warm to room temperature.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, quench the reaction with a dilute aqueous acid solution (e.g., 1 M HCl).
-
Extract the aqueous layer with DCM.
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Visualizing the Reaction Pathways
Diagram 1: Key Decision Points in Base Selection
Caption: A workflow diagram illustrating the key decision points for base selection in homophthalate condensation reactions.
Diagram 2: Proposed Mechanistic Role of NMI
Caption: A simplified diagram showing the proposed role of N-methylimidazole (NMI) in promoting the desired cyclization pathway over Knoevenagel elimination.
References
-
Liu, J., Wang, Z., et al. (2014). N-Methylimidazole Promotes the Reaction of Homophthalic Anhydride with Imines. The Journal of Organic Chemistry, 79(16), 7593-7599. Available at: [Link]
-
Computational estimation of pKa values. (2015). WIREs Computational Molecular Science. Available at: [Link]
-
Anhydride pKa values. (2012). Reddit. Available at: [Link]
-
N-Methylimidazole Promotes The Reaction Of Homophthalic Anhydride With Imines. (2014). Swarthmore College. Available at: [Link]
-
Emge, T. J., et al. (2018). Dimerization and comments on the reactivity of homophthalic anhydride. Tetrahedron, 74(38), 5395-5401. Available at: [Link]
- Condensation between homophthalic acid and o-chlorobenzaldehydes. (1970). The Journal of Organic Chemistry.
-
Condensation of DNA-Conjugated Imines with Homophthalic Anhydride for the Synthesis of Isoquinolones on DNA. (2020). PubMed. Available at: [Link]
-
N-methylimidazole promotes the reaction of homophthalic anhydride with imines. (2014). PubMed. Available at: [Link]
-
Solvent and Reagent Selection Guide. Green Chemistry Initiative. Available at: [Link]
-
A review on DBU-mediated organic transformations. (2022). ResearchGate. Available at: [Link]
-
Condensation of DNA-Conjugated Imines with Homophthalic Anhydride for the Synthesis of Isoquinolones on DNA. (2020). Bioconjugate Chemistry. Available at: [Link]
-
Condensation of DNA-Conjugated Imines with Homophthalic Anhydride for the Synthesis of Isoquinolones On-DNA. ResearchGate. Available at: [Link]
-
Running Rowan's pKa Prediction Workflow. Rowan. Available at: [Link]
-
Efficient Solvent-Free Preparation of Imines, and Their Subsequent Oxidation with m-CPBA to Afford Oxaziridines. SCIRP. Available at: [Link]
-
Expanding GSK's Solvent Selection Guide – Embedding sustainability into solvent selection starting at Medicinal Chemistry. ResearchGate. Available at: [Link]
-
DBU – Knowledge and References. Taylor & Francis. Available at: [Link]
-
Dow oxygenated solvents. Dow. Available at: [Link]
-
VI. Summary. Chemistry LibreTexts. Available at: [Link]
-
Solvent Effects on Acid–Base Strength. Wiley. Available at: [Link]
-
Addition & Condensation Polymers. Save My Exams. Available at: [Link]
-
Is triethylamine going to catalyze the condensation reaction in more or less the same way as piperidine does? ResearchGate. Available at: [Link]
-
Triethylamine: an efficient N-base catalyst for synthesis of annulated uracil derivativies in aqueous ethanol. World Journal of Pharmaceutical Research. Available at: [Link]
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Preventing decarboxylation during homophthalate ester hydrolysis
The following technical guide is structured as a specialized support center resource for researchers encountering stability issues with homophthalate esters.
Topic: Preventing Decarboxylation & Optimizing Hydrolysis Profiles Ticket ID: HPH-DEC-001 Status: Resolved / Reference Guide
Executive Summary: The "Ortho" Effect
Why is your reaction failing?
Homophthalate esters (derivatives of 2-carboxyphenylacetic acid) are structurally predisposed to decarboxylation. Unlike standard benzoates, the carboxymethyl group at the ortho position creates a structural motif analogous to a
When hydrolyzed to the free acid (Homophthalic acid), the proximity of the two carboxyl groups facilitates a cyclic transition state. Under thermal stress or strong acidic conditions, this leads to the irreversible loss of
The Golden Rule: Decarboxylation in this system is almost exclusively driven by heat and acidic concentration post-hydrolysis.
Diagnostic Troubleshooting (Q&A)
Case 1: "I see gas evolution during the acidification step."
Diagnosis: You are witnessing active decarboxylation.[1] Root Cause: The heat of neutralization raised the internal temperature of the mixture while the pH dropped below the pKa of the aliphatic carboxyl group (~3.5). Solution:
-
Cooling is non-negotiable: Chill the hydrolysis mixture to 0–4°C before adding acid.
-
Acid Choice: Switch from concentrated HCl to 1M HCl or dilute
. -
Rate: Add acid dropwise with vigorous stirring to dissipate heat hot-spots.
Case 2: "NMR shows a mixture of mono-ester and o-toluic acid, but no di-acid."
Diagnosis: Thermal degradation during the hydrolysis phase. Root Cause: You likely refluxed the reaction.[2] While reflux is standard for hindered esters, homophthalates degrade rapidly above 60°C in aqueous base. Solution:
-
Temperature Cap: Never exceed 40–50°C.
-
Solvent Switch: Use the THF/Water system (see Protocol A). It solubilizes the diester efficiently, allowing hydrolysis to proceed at room temperature or 0°C.
Case 3: "I cannot get the reaction to stop at the mono-ester."
Diagnosis: Loss of selectivity due to homogeneous phase kinetics. Root Cause: In alcohol solvents (MeOH/EtOH), the reaction is too fast and non-selective. Solution:
-
The Niwayama Effect: Use a THF/Water biphasic-like system at 0°C. The hydrophobic diester reacts, but the resulting mono-ester-salt forms aggregates (micelles) that protect the second ester group from hydrolysis.
Visualizing the Failure Mode
The diagram below illustrates the competing pathways. The "Danger Zone" highlights where thermodynamic stability forces the loss of
Caption: Pathway analysis showing the critical divergence between stable hydrolysis and irreversible decarboxylation.
Validated Protocols
Protocol A: Selective Mono-Hydrolysis (The Niwayama Method)
Best for: Creating building blocks for isoquinolines or complex synthesis.
Principle: Utilizing the "hydrophobic shielding" effect in THF/Water to stop hydrolysis at the mono-ester stage.
-
Preparation: Dissolve Homophthalate Diester (1.0 mmol) in THF (3 mL) .
-
Cooling: Place the vessel in an ice bath (0°C) and stir for 10 minutes.
-
Hydrolysis: Add 0.25 M aqueous NaOH (1.1 mmol, 4.4 mL) dropwise.
-
Note: The large volume of water relative to THF is crucial for selectivity.
-
-
Incubation: Stir at 0°C for 60–90 minutes. Monitor by TLC.[3]
-
Quenching (Critical Step):
-
Still at 0°C, evaporate THF under reduced pressure (do not heat bath >30°C).
-
Extract the aqueous residue with
to remove unreacted diester. -
Acidification: Add 1M HCl to the aqueous layer dropwise at 0°C until pH ~3.
-
Extract immediately with EtOAc.
-
Protocol B: Full Hydrolysis to Di-Acid
Best for: Generating Homophthalic Acid without degradation.
-
Solvent System: Use Dioxane/Water (1:1) . Dioxane allows higher reflux temperatures if needed, but we will avoid reflux.
-
Base: Use LiOH (3-4 equiv) . Lithium acts as a mild Lewis acid that can stabilize the carboxylate without promoting the decarboxylation transition state as aggressively as larger cations.
-
Temperature: Heat to 40–50°C . Do not exceed.
-
Duration: 4–6 hours.
-
Workup:
Comparative Data: Conditions vs. Outcome[1][6][7]
The following table summarizes the risk profile of common hydrolysis conditions for homophthalate esters.
| Condition | Solvent | Temp | Risk Level | Primary Product |
| Standard Saponification | MeOH / NaOH | Reflux (65°C) | High | Mix: Diacid + o-Toluic Acid |
| Niwayama Conditions | THF / Water | 0°C | Low | Mono-Ester (>95% Selectivity) |
| Mild Hydrolysis | Dioxane / LiOH | 40°C | Low | Homophthalic Acid (Diacid) |
| Acid Hydrolysis | HCl / Water | Reflux | Critical | o-Toluic Acid (Decarboxylated) |
Logic Map: Troubleshooting Decision Tree
Use this flow to determine your next experimental move.
Caption: Decision matrix for diagnosing hydrolysis failures and selecting the correct protocol.
References
-
Niwayama, S. (2000).[4] "Highly Efficient Selective Monohydrolysis of Symmetric Diesters." The Journal of Organic Chemistry, 65(18), 5834–5836.
-
Organic Chemistry Portal. (n.d.). "Hydrolysis of Esters."
-
Lake, B. G., et al. (1977).[5] "The in vitro hydrolysis of some phthalate diesters." Toxicology and Applied Pharmacology, 39(2), 239–248.
-
BenchChem. (2025).[3] "Preventing decarboxylation during reactions with 2-Amino-6-methyl-4-nitrobenzoic acid."
Sources
- 1. Decarboxylation [organic-chemistry.org]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Highly Efficient Selective Monohydrolysis of Symmetric Diesters [organic-chemistry.org]
- 5. The in vitro hydrolysis of some phthalate diesters by hepatic and intestinal preparations from various species - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
Comparing reactivity of 4-methoxy vs unsubstituted dimethyl homophthalate
As a Senior Application Scientist, optimizing the construction of complex polycyclic scaffolds—such as isoquinolones, isocoumarins, and anthracyclines—requires a precise understanding of reagent electronics. Homophthalate diesters are premier C4-synthons in these workflows. However, the choice between unsubstituted dimethyl homophthalate (DMHP) and its 4-methoxy derivative (4-OMe-DMHP) is not merely a structural substitution; it fundamentally alters the thermodynamic and kinetic landscape of the active methylene group.
This guide provides an objective, data-driven comparison of their reactivity, grounded in mechanistic causality and validated experimental protocols.
Mechanistic Causality: Electronic & Steric Profiling
The reactivity of dimethyl homophthalate derivatives hinges on the active methylene group flanked by the aromatic ring and the ester carbonyl. Introducing a methoxy group at the 4-position (para to the acetate moiety) injects electron density into the aromatic π-system via a strong resonance (+M) effect, leading to three critical reactivity shifts:
-
Thermodynamic pKa Shift: The increased electron density at the benzylic position thermodynamically destabilizes the resulting carbanion. Consequently, 4-OMe-DMHP exhibits a slightly higher pKa (lower acidity) than unsubstituted DMHP, requiring more rigorous basic conditions or longer equilibration times for complete enolization.
-
Nucleophilic Enhancement: Once the enolate is generated, the electron-donating methoxy group renders the carbanion significantly more nucleophilic. This accelerates the subsequent attack on electrophiles, such as aldehydes in Stobbe condensations 1.
-
Regioselective Directing: In cascade reactions like the Hauser annulation, the +M effect deactivates the ortho-ester carbonyl toward intramolecular nucleophilic attack. This electronic bias strictly dictates the regioselectivity of the final Dieckmann cyclization, preventing the formation of undesired structural isomers 2.
Quantitative Reactivity Comparison
The following table summarizes the practical implications of these electronic differences during synthesis.
| Property | Unsubstituted Dimethyl Homophthalate | 4-Methoxy Dimethyl Homophthalate | Mechanistic Implication |
| Relative Acidity (pKa) | Higher (More acidic) | Lower (Less acidic) | 4-OMe requires extended deprotonation time or stronger base equivalents. |
| Enolate Nucleophilicity | Baseline | Enhanced (+M effect) | 4-OMe accelerates the nucleophilic attack step on weak electrophiles. |
| Ester Electrophilicity | Highly reactive | Deactivated by +M effect | Alters regioselectivity in Dieckmann-type closures. |
| Visual Enolate Indicator | Yellow/Orange at -78 °C | Deep Red at -78 °C | Provides real-time visual validation of successful enolization. |
Reaction Pathway Visualization
The logical flow below illustrates how the initial choice of homophthalate dictates the kinetic and thermodynamic pathway of the reaction.
Electronic effects governing reactivity in substituted vs. unsubstituted homophthalates.
Self-Validating Experimental Protocols
To ensure scientific integrity, the following protocols integrate self-validating steps to confirm intermediate formation before proceeding to subsequent synthetic stages.
Protocol A: Stobbe-Type Condensation (Isoquinolinone Precursors)
This protocol utilizes thermodynamic control to condense homophthalates with aldehydes, a critical step in synthesizing bioactive heterocyclic hybrids 3.
-
Alkoxide Generation: Dissolve sodium metal (1.2 equiv) in dry methanol (0.5 M) under an inert argon atmosphere to generate sodium methoxide.
-
Controlled Deprotonation: Add the chosen dimethyl homophthalate (1.0 equiv) dropwise at 0 °C. Causality: Slow addition prevents premature Dieckmann self-condensation. For 4-OMe-DMHP, stir for an additional 30 minutes to compensate for its lower acidity.
-
Electrophilic Addition: Add the aldehyde (e.g., thiophene-2-carbaldehyde, 1.0 equiv) and elevate the temperature to 60 °C for 5 hours.
-
Self-Validation System: Before quenching, withdraw a 0.1 mL aliquot, perform a mini-workup, and analyze via ^1^H-NMR. The protocol is validated as complete when the active methylene singlet (δ ~3.8 ppm) completely disappears and a new downfield vinylic proton (δ 7.5–8.0 ppm) emerges, confirming half-ester formation.
-
Isolation: Concentrate the mixture, acidify with 1M HCl to pH 3, and extract with ethyl acetate to isolate the (E/Z)-half ester.
Protocol B: Hauser Annulation (Regioselective Polycyclic Construction)
This protocol relies on strict kinetic control to generate the enolate for subsequent Michael addition and Dieckmann cyclization.
-
Kinetic Base Preparation: Prepare freshly generated Lithium Diisopropylamide (LDA, 1.1 equiv) in anhydrous THF at -78 °C.
-
Enolization: Add the homophthalate (1.0 equiv) dropwise over 15 minutes at -78 °C.
-
Self-Validation System: Observe the colorimetric shift. Unsubstituted DMHP will turn a bright yellow/orange, while 4-OMe-DMHP will shift to a deep red. To analytically validate complete kinetic enolization, quench a 0.1 mL aliquot with D₂O. Mass spectrometry or ^1^H-NMR must show >95% deuterium incorporation at the benzylic position before proceeding.
-
Annulation: Introduce the Michael acceptor (e.g., an enone, 1.0 equiv) at -78 °C. Stir for 1 hour, then slowly warm to room temperature to allow the regioselective Dieckmann cyclization to occur, driven by the differential electrophilicity of the ester groups.
-
Quench: Quench with saturated aqueous NH₄Cl and extract with dichloromethane.
References
- Synthesis and in silico studies of new thiophene-isoquinolinone hybrids as potential larvicides against Culex pipiens - PMC. nih.gov.
- Recent Advances in the Hauser Annulation | Request PDF - ResearchGate. researchgate.net.
- (PDF) Novel isocoumarin and isoquinoline derivatives - ResearchGate. researchgate.net.
Sources
Spectroscopic Characterization of Homophthalate Derivatives: A Comparative Guide
Executive Summary & Strategic Context
Homophthalate derivatives (esters, anhydrides, and acids) are critical C9-building blocks in the synthesis of isocoumarins , isoquinolines , and polyketide-mimetic drugs. Unlike their C8 homolog (phthalates), homophthalates possess a unique methylene (-CH₂-) "hinge" between the aromatic ring and one carboxyl group.
The Characterization Challenge: In high-throughput synthesis, homophthalate derivatives are frequently confused with:
-
Phthalate isomers (oxidative degradation byproducts).
-
Phenylacetate derivatives (decarboxylation byproducts).
-
Regioisomers (arising from non-selective nucleophilic attack on homophthalic anhydride).
This guide provides a multi-modal spectroscopic framework to unambiguously distinguish homophthalate derivatives from these structural "imposters," focusing on Dimethyl Homophthalate (DMHP) and Homophthalic Anhydride (HPA) .
Structural Logic & Critical Decision Points
The differentiation of homophthalates relies on detecting the specific electronic environment of the methylene bridge.
Decision Tree: Structural Identification
Figure 1: Analytical workflow for distinguishing homophthalates from phthalates and anhydrides.
Protocol 1: Nuclear Magnetic Resonance (1H & 13C NMR)
NMR is the definitive method for confirming the homophthalate skeleton. The methylene group serves as an internal probe for electronic environment and purity.
A. The "Smoking Gun": Methylene Protons
In Dimethyl Homophthalate , the methylene protons appear as a sharp singlet. This signal is absent in phthalates.
| Feature | Dimethyl Homophthalate (DMHP) | Dimethyl Phthalate (DMP) | Phenylacetic Acid Deriv. |
| -CH₂- Shift (1H) | δ 4.05 ppm (s) | Absent | δ 3.60 ppm (s) |
| Aromatic Region | ABCD System (4 distinct signals) | AA'BB' System (Symmetric) | Multiplet (Monosubstituted) |
| -CH₂- Shift (13C) | δ 41.5 ppm | Absent | δ 41.0 ppm |
Experimental Insight: The chemical shift of the homophthalate methylene (δ 4.05) is significantly downfield compared to standard phenylacetates (δ 3.60) due to the anisotropic deshielding effect of the ortho-ester group.
B. The Tautomerism Trap (Expert Note)
Homophthalic anhydride (and to a lesser extent, the diester) has active
-
Risk: In basic solvents (e.g., Pyridine-d5) or in the presence of trace base, the keto-enol equilibrium shifts.
-
Observation: The CH₂ singlet at 4.05 ppm diminishes or broadens, and a vinylic signal may appear, or the proton may exchange with deuterium (in
/ ), causing the signal to vanish. -
Protocol: Always perform initial characterization in
or Acetone-d6 to suppress enolization and exchange.
Protocol 2: Infrared Spectroscopy (IR)[1]
IR is particularly powerful for distinguishing Homophthalic Anhydride (HPA) from its hydrolysis product (Homophthalic Acid) or the diester.
Comparative IR Fingerprints
| Functional Group | Homophthalic Anhydride | Dimethyl Homophthalate | Phthalic Anhydride |
| C=O Stretch | Doublet: 1760 & 1815 cm⁻¹ | Singlet/Broad: 1735 cm⁻¹ | Doublet: 1765 & 1845 cm⁻¹ |
| C-O Stretch | 1050-1250 cm⁻¹ (Cyclic) | 1200-1300 cm⁻¹ (Ester) | 1050-1250 cm⁻¹ |
| OH Stretch | Absent | Absent | Broad (if acid impurity) |
Mechanism of the Doublet: Anhydrides exhibit coupled vibrations (symmetric and asymmetric stretching). In Homophthalic Anhydride, the six-membered ring typically lowers the frequency slightly compared to the five-membered Phthalic Anhydride ring (strain effect), providing a subtle but reproducible distinction.
Protocol 3: Mass Spectrometry (MS)[2]
Mass spectrometry is the primary tool for identifying "imposters" in a bulk sample.
The "149 Rule"[3]
-
Phthalates: Almost universally produce a base peak at m/z 149 (protonated phthalic anhydride,
) under EI or ESI conditions. -
Homophthalates: Do NOT typically yield a dominant m/z 149 ion.[1]
-
Dimethyl Homophthalate (MW 208): Major fragment is often m/z 149 is absent or minor . Look for m/z 176 (loss of MeOH) or m/z 148 (loss of HCOOMe).
-
Differentiation: If your mass spec shows a base peak of 149, your homophthalate sample is likely contaminated with phthalates (a common plasticizer contaminant).
-
Application Case: Regioselectivity in Isocoumarin Synthesis
When reacting Homophthalic Anhydride with nucleophiles (e.g., amines or phenols), attack can occur at C1 (conjugated) or C3 (non-conjugated).
The Rule: Nucleophiles generally attack the C3 carbonyl (the non-conjugated carbonyl) because it is more electrophilic (less resonance stabilization from the aromatic ring).
HMBC Validation Workflow
To confirm the product is the desired isocoumarin (C3 attack) and not the isomer (C1 attack):
-
Run HMBC (Heteronuclear Multiple Bond Correlation).
-
Target: Look for the cross-peak between the incoming nucleophile's protons and the carbonyl carbon .
-
Analysis:
-
C1 Carbon: Typically appears at ~165 ppm (conjugated).
-
C3 Carbon: Typically appears at ~170 ppm (less conjugated).
-
Observation: Correlation to the ~170 ppm signal confirms attack at the non-conjugated position.
-
Figure 2: Regiochemical pathways. Spectroscopy must distinguish Path A products from Path B.
Summary Comparison Table
| Parameter | Homophthalate Diester | Phthalate Diester | Homophthalic Anhydride |
| 1H NMR Key Signal | Singlet ~4.05 ppm (2H) | None | Singlet ~4.20 ppm (2H) |
| Aromatic Pattern | ABCD (Asymmetric) | AA'BB' (Symmetric) | ABCD (Asymmetric) |
| IR Carbonyl | ~1735 cm⁻¹ (Single) | ~1730 cm⁻¹ (Single) | 1760/1815 cm⁻¹ (Doublet) |
| MS Base Peak | [M-OR]⁺ or similar | m/z 149 | Molecular Ion / Fragments |
| Solubility | High in organic | High in organic | Hydrolyzes in wet solvents |
References
-
Synthesis and Reactivity: Tetrahedron Letters, "The chemistry of homophthalic acid: a new synthetic strategy for construction of substituted isocoumarin and indole skeletons."
-
Tautomerism Studies: Journal of Molecular Structure, "Solvent effect in keto-enol tautomerism for a polymerizable β-ketonitrile monomer." (Context on solvent effects on active methylenes). [2]
-
Mass Spectrometry of Phthalates: Coventry University Research, "Proton transfer reaction mass spectrometry investigations of phthalate esters." (Differentiation of phthalate isomers). 3[4][2][5][6]
-
NMR Chemical Shifts: Organic Chemistry Data, "13C NMR Chemical Shifts - Phthalic Acid vs. Derivatives." 7[2][6]
Sources
- 1. pure.coventry.ac.uk [pure.coventry.ac.uk]
- 2. researchgate.net [researchgate.net]
- 3. pure.coventry.ac.uk [pure.coventry.ac.uk]
- 4. Diagnostic Fragmentation Pathways for Identification of Phthalate Metabolites in Non-Targeted Analysis Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Defining “Phthalates” - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Dimerization and comments on the reactivity of homophthalic anhydride - PMC [pmc.ncbi.nlm.nih.gov]
- 7. organicchemistrydata.org [organicchemistrydata.org]
Retrosynthesis Analysis
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|---|---|
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
